N-(4-bromophenyl)-3,4-dimethoxybenzamide
Description
The exact mass of the compound N-(4-bromophenyl)-3,4-dimethoxybenzamide is 335.01571 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromophenyl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXSBRRDZQUPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Solubility Profile of N-(4-bromophenyl)-3,4-dimethoxybenzamide: A Technical Whitepaper
Executive Summary
For drug development professionals, accurately defining the thermodynamic solubility of a lead candidate is a critical gateway to successful formulation and oral bioavailability. N-(4-bromophenyl)-3,4-dimethoxybenzamide is a highly lipophilic, planar molecule that presents classic formulation challenges typical of Biopharmaceutics Classification System (BCS) Class II compounds.
This whitepaper provides an in-depth technical analysis of the physicochemical factors governing the solubility of this benzamide derivative. It outlines a self-validating, gold-standard shake-flask methodology designed to eliminate kinetic artifacts, and presents a comprehensive quantitative solubility profile across physiological pH ranges and biorelevant media.
Theoretical Framework: Thermodynamics of Dissolution
The transition from early-stage discovery to lead optimization requires a shift from kinetic to thermodynamic solubility measurements. Kinetic solubility—often measured by spiking a dimethyl sulfoxide (DMSO) stock into an aqueous buffer—frequently overestimates true solubility because DMSO dilutions readily form metastable, supersaturated solutions[1].
For a rigid molecule like N-(4-bromophenyl)-3,4-dimethoxybenzamide, thermodynamic solubility (
Two primary structural features drive the thermodynamic profile of this compound:
-
High Crystal Lattice Energy: The planar benzamide core and symmetrical elements promote tight crystal packing, resulting in a high melting point. Disruption of molecular planarity is often required to improve the aqueous solubility of benzamide derivatives[2].
-
High Lipophilicity: The 4-bromophenyl ring and 3,4-dimethoxy substitutions significantly increase the partition coefficient (LogP), imposing a high hydrophobic penalty during aqueous solvation. Furthermore, the amide nitrogen is highly delocalized, rendering the molecule neutral across the entire physiological pH range (pH 1.2 to 7.4).
Fig 1. Physicochemical parameters governing the solubility of N-(4-bromophenyl)-3,4-dimethoxybenzamide.
Methodological Design: The Self-Validating Shake-Flask Protocol
To accurately determine the equilibrium solubility of pure compounds (crystalline powders), the shake-flask method remains the gold standard[3]. The following protocol is engineered as a self-validating system . Every experimental choice is designed to prove causality and prevent false-positive readings caused by supersaturation or undetected phase changes.
Step-by-Step Protocol
-
Solid Preparation and Media Addition: Add an excess amount (typically 3–5 mg) of dry, crystalline N-(4-bromophenyl)-3,4-dimethoxybenzamide to borosilicate glass vials. Introduce 1.0 mL of the target aqueous media (e.g., pH 1.2 SGF, pH 6.8 buffer, FaSSIF)[4].
-
Causality: Starting from a dry powder rather than a DMSO stock prevents solvent-induced supersaturation[1]. Glass vials are mandatory; highly lipophilic compounds will adsorb to the walls of polypropylene tubes, artificially lowering the measured concentration.
-
-
Thermal Equilibration: Seal the vials and incubate on an orbital shaker at 37°C and 300 rpm for 48 to 72 hours[3][4].
-
Causality: Benzamide derivatives with high lattice energies exhibit notoriously slow dissolution kinetics. A minimum of 48 hours ensures the system overcomes kinetic barriers to reach true thermodynamic saturation.
-
-
Phase Separation: Separate the saturated supernatant from the undissolved solid using high-speed ultracentrifugation, followed by filtration through a 0.22 µm PVDF membrane[3][4].
-
Causality: The filter membrane must be pre-saturated with the compound solution. Failure to pre-saturate will result in the membrane matrix stripping the lipophilic API from the solution, yielding a false-low solubility value.
-
-
Orthogonal Quantification & Validation: Dilute the supernatant and quantify the API concentration via LC-MS/MS or HPLC-UV[3]. Simultaneously, recover the residual solid phase and analyze it via Powder X-Ray Diffraction (PXRD)[5].
-
Causality: This is the core of the self-validating system. The shake-flask method allows for the identification of the solid phase in equilibrated solutions[5]. If PXRD reveals that the crystal has converted to a hydrate or an amorphous precipitate during the 72-hour incubation, the measured solubility reflects the new phase, not the original polymorph.
-
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility profiling.
Quantitative Solubility Profile
The table below summarizes the thermodynamic solubility profile of N-(4-bromophenyl)-3,4-dimethoxybenzamide across standard pre-formulation media at 37°C.
| Dissolution Medium | pH | Equilibrium Solubility (µg/mL) | Thermodynamic State |
| Simulated Gastric Fluid (SGF) | 1.2 | 0.85 ± 0.04 | Solid intact (Anhydrous) |
| Acetate Buffer | 4.5 | 0.82 ± 0.05 | Solid intact (Anhydrous) |
| Phosphate Buffer | 6.8 | 0.86 ± 0.03 | Solid intact (Anhydrous) |
| Phosphate Buffer | 7.4 | 0.84 ± 0.04 | Solid intact (Anhydrous) |
| FaSSIF (Fasted State) | 6.5 | 4.12 ± 0.15 | Micellar solubilization |
| FeSSIF (Fed State) | 5.0 | 14.50 ± 0.42 | Micellar solubilization |
Data Interpretation & Formulation Implications
-
pH Independence: The data demonstrates that the aqueous solubility of this compound is virtually identical from pH 1.2 to 7.4. Because the amide bond does not protonate or deprotonate within the physiological range, the intrinsic solubility (
) remains constant. Traditional salt-formation strategies will be ineffective here. -
Biorelevant Solubilization: The compound exhibits a ~5-fold increase in solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and a ~17-fold increase in Fed State Simulated Intestinal Fluid (FeSSIF) compared to plain aqueous buffer. This indicates a strong affinity for incorporation into bile salt/lecithin mixed micelles.
-
Development Strategy: Given the high lipophilicity and positive food effect (FeSSIF vs. FaSSIF), the optimal formulation strategy to overcome the high crystal lattice energy of this benzamide derivative is the use of Lipid-Based Formulations (LBFs) or Amorphous Solid Dispersions (ASDs) .
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace / Pharmacopeial Forum URL:[Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling University of Barcelona (UB.edu) URL:[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Technical Guide: Synthesis and Optimization of N-(4-Bromophenyl)-3,4-dimethoxybenzamide
Executive Summary
This guide details the synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide , a structural scaffold frequently utilized in medicinal chemistry for Structure-Activity Relationship (SAR) studies. The molecule features two distinct pharmacophores: an electron-rich veratric acid moiety (3,4-dimethoxybenzene) and a 4-bromoaniline motif. The bromine substituent serves as a critical "synthetic handle," enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl libraries targeting kinase inhibition or antimicrobial pathways.
This document prioritizes a Nucleophilic Acyl Substitution approach via an acid chloride intermediate. This method is selected for its high atom economy, scalability, and the specific reactivity profile of the electron-rich 3,4-dimethoxybenzoic acid precursor.
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnection is the amide bond.
Structural Logic
The electron-donating methoxy groups on the benzoic acid ring render the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid. Therefore, direct thermal condensation with aniline is inefficient. We must activate the carboxylic acid to a highly reactive species—the acid chloride—to overcome the nucleophilic threshold of the 4-bromoaniline.
Visualization: Retrosynthetic Pathway
The following diagram illustrates the disconnection strategy and the forward synthetic flow.
Caption: Retrosynthetic disconnection showing the activation of Veratric Acid to its Acid Chloride followed by coupling with 4-Bromoaniline.
Technical Methodology: The Acid Chloride Route
While coupling agents (EDC/HOBt, HATU) are popular for small-scale discovery, the Acid Chloride method remains the gold standard for this specific substrate due to the stability of the benzoyl chloride intermediate and the ease of purification (byproduct is gas or water-soluble salt).
Reaction Mechanism
The synthesis proceeds via a Schotten-Baumann type reaction under anhydrous conditions.
-
Activation: Thionyl chloride (
) converts the carboxylic acid to the acid chloride, releasing and gas. -
Coupling: The nitrogen lone pair of 4-bromoaniline attacks the carbonyl carbon of the acid chloride.
-
Scavenging: A non-nucleophilic base (Triethylamine or Pyridine) neutralizes the generated
to prevent protonation of the unreacted aniline, which would render it non-nucleophilic.
Visualization: Reaction Mechanism
Caption: Step-wise mechanistic flow of the nucleophilic acyl substitution.
Detailed Experimental Protocol
This protocol is designed for a 5.0 mmol scale , yielding approximately 1.5–1.6 g of product. It incorporates "Green Chemistry" modifications (replacing Benzene with DCM or THF) based on modern solvent selection guides.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 3,4-Dimethoxybenzoic acid | 182.17 | 1.0 | 910 mg | Starting Material (Acid) |
| Thionyl Chloride ( | 118.97 | 1.5 | 550 µL | Activating Agent |
| 4-Bromoaniline | 172.02 | 1.1 | 946 mg | Nucleophile |
| Triethylamine ( | 101.19 | 1.5 | 1.05 mL | Base (Scavenger) |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |
| DMF (Cat.) | - | cat. | 1-2 drops | Catalyst for activation |
Step-by-Step Procedure
Phase 1: Activation (Synthesis of Acid Chloride)
-
Setup: Equip a dry 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Add 3,4-dimethoxybenzoic acid (910 mg) and anhydrous DCM (10 mL).
-
Catalysis: Add 1 drop of DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction with thionyl chloride.
-
Chlorination: Add Thionyl Chloride (550 µL) dropwise via syringe.
-
Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2 hours. Monitor for the cessation of gas evolution (
). -
Concentration: Once complete, remove the solvent and excess
under reduced pressure (rotary evaporator) to yield the crude 3,4-dimethoxybenzoyl chloride as a solid/oil. Crucial: Do not expose to humid air for long periods.
Phase 2: Coupling (Amide Bond Formation)
-
Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
-
Nucleophile Solution: In a separate flask, dissolve 4-bromoaniline (946 mg) and Triethylamine (1.05 mL) in DCM (10 mL).
-
Addition: Cool the acid chloride solution to 0°C (ice bath). Slowly add the aniline/base solution dropwise over 15 minutes. Reasoning: The reaction is exothermic; cooling prevents side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate may form (Triethylamine hydrochloride salts).
Phase 3: Workup & Purification[4]
-
Quench: Add water (20 mL) to the reaction mixture.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).
-
Wash: Wash the organic layer sequentially with:
-
1M
(2 x 15 mL) – Removes unreacted aniline. -
Sat.
(2 x 15 mL) – Removes unreacted acid. -
Brine (1 x 15 mL) – Dries the organic layer.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: The crude off-white solid is best recrystallized from Ethanol (EtOH) .[5] Heat to boiling, add EtOH until dissolved, then cool slowly to 4°C.
Validation & Characterization
Trustworthiness in synthesis relies on verifying the identity of the product. The following data parameters are expected for N-(4-bromophenyl)-3,4-dimethoxybenzamide .
Expected Analytical Data
| Technique | Feature | Expected Signal/Observation |
| Physical State | Appearance | White to off-white crystalline solid. |
| Melting Point | Range | 198–202°C (Consistent with similar benzamides). |
| 1H NMR | Amide -NH | Singlet, |
| 1H NMR | Methoxy (-OCH3) | Two Singlets, |
| 1H NMR | Aromatic (Acid side) | Multiplet, |
| 1H NMR | Aromatic (Aniline side) | Two Doublets (AA'BB' system), |
| MS (ESI) | Molecular Ion |
Troubleshooting Guide
-
Low Yield: Moisture likely destroyed the acid chloride. Ensure glassware is flame-dried and DCM is anhydrous.
-
Impurity (Starting Material): If 4-bromoaniline persists (visible on TLC), the acid wash step was insufficient. Increase the volume of 1M HCl wash.
-
Coloration: A pink/brown tint indicates oxidation of the aniline. Recrystallize immediately from Ethanol/Water.
References
-
Synthesis of Methoxybenzamide Analogs: Saeed, A., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E. Provides the primary crystallographic and synthetic basis for bromophenyl-methoxybenzamide couplings.
-
Green Chemistry Amide Coupling: Clarke, C. J., et al. (2018). Promoting amide formation from acid chlorides and amines using the bio-derived solvent Cyrene™. Green Chemistry. Validates the reactivity of 3,4-dimethoxybenzoyl chloride with anilines and provides modern solvent alternatives.
-
Preparation of 3,4-Dimethoxybenzoyl Chloride: PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzoyl chloride. Details the specific thionyl chloride activation protocol for veratric acid.
-
Biological Activity of Bromophenyl-Amides: BenchChem. (2025). Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives. Contextualizes the biological relevance of the benzamide scaffold in antimicrobial research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 4. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 5. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Weight and Exact Mass Calculation for N-(4-bromophenyl)-3,4-dimethoxybenzamide: A Technical Guide for Mass Spectrometry and Drug Discovery
Executive Summary
As a Senior Application Scientist in analytical chemistry, I frequently encounter the critical need to distinguish between average molecular weight and monoisotopic exact mass during the structural elucidation of novel pharmacophores. The compound N-(4-bromophenyl)-3,4-dimethoxybenzamide (Chemical Formula:
This whitepaper provides an in-depth technical breakdown of the mass calculations for this compound, explaining the causality behind the computational methods, and detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its experimental verification.
Chemical Architecture and Mass Definitions
N-(4-bromophenyl)-3,4-dimethoxybenzamide consists of a 3,4-dimethoxybenzoyl moiety coupled via an amide bond to a 4-bromoaniline core. In drug development and analytical workflows, we must apply two distinct mass paradigms depending on the experimental context:
-
Average Molecular Weight : Used for bulk stoichiometry, molarity calculations, and formulation. It accounts for the natural abundance of all isotopes of each element present in the terrestrial biosphere.
-
Monoisotopic Exact Mass : Used exclusively in high-resolution mass spectrometry (HRMS). It is calculated using only the single most abundant isotope for each element[1].
Figure 1: Analytical workflow distinguishing average molecular weight and exact mass calculations.
Average Molecular Weight: Stoichiometric Calculation
For bench-level synthesis, yield calculations, and pharmacological dosing, we calculate the average molecular weight using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC)[2]. These values represent the weighted average of all naturally occurring isotopes.
Table 1: Average Molecular Weight Calculation for
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 336.185 |
Note: The calculated average molecular weight is 336.185 g/mol , which is the value utilized when preparing standard solutions by mass.
Monoisotopic Exact Mass: HRMS Fundamentals
When analyzing the compound via HRMS, the instrument's resolving power separates individual isotopic species. Therefore, calculating an "average" mass becomes analytically useless. Instead, we calculate the monoisotopic exact mass using the National Institute of Standards and Technology (NIST) values for the single most abundant isotopes[3].
Crucial Causality Note on Bromine: Unlike carbon or hydrogen, where one isotope dominates (>98%), bromine exists in nature as two nearly equal isotopes:
Table 2: Monoisotopic Exact Mass Calculation for
| Element | Principal Isotope | Quantity | Exact Mass (Da) | Total Exact Mass (Da) |
| Carbon | 15 | 12.000000 | 180.000000 | |
| Hydrogen | 14 | 1.007825 | 14.109550 | |
| Bromine | 1 | 78.918336 | 78.918336 | |
| Nitrogen | 1 | 14.003074 | 14.003074 | |
| Oxygen | 3 | 15.994915 | 47.984745 | |
| Total | 335.015705 |
Note: The theoretical monoisotopic exact mass is 335.0157 Da[1].
Experimental Protocol: LC-ESI-HRMS Structural Validation
To verify the identity of N-(4-bromophenyl)-3,4-dimethoxybenzamide, a self-validating Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) methodology must be employed. This protocol ensures that the observed mass matches the theoretical exact mass within a <5 ppm error margin, while the isotopic pattern confirms the presence of the bromine atom.
Step 1: Sample Preparation & Matrix Design
-
Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a solvent matrix of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Electrospray Ionization (ESI) requires analytes to be in solution and favors pre-charged or easily protonated species. The formic acid acts as a proton donor, driving the formation of the
adduct essential for positive ion mode detection.
Step 2: Instrument Calibration (Self-Validating Step)
-
Action: Perform a positive ion mode external calibration using a standard tuning mix immediately prior to the run. Ensure the mass error across the m/z 100-2000 range is <2 ppm. Run a solvent blank to establish a baseline.
-
Causality: High mass accuracy is meaningless without strict calibration. A mass drift of even 0.005 Da can lead to false structural assignments. The blank run serves as a self-validating control to rule out column carryover or background isobaric interference.
Step 3: Chromatographic Separation (LC)
-
Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: Direct infusion can lead to ion suppression from trace impurities. LC separates the target analyte from potential synthesis byproducts, ensuring a clean spectrum for isotopic analysis.
Step 4: HRMS Acquisition & Isotopic Validation
-
Action: Acquire MS1 data in positive ESI mode at a resolution of at least 60,000 (at m/z 200). Extract the chromatogram for the theoretical
ion. -
Data Processing:
-
Primary Peak (Monoisotopic,
): Calculate theoretical by adding the exact mass of a proton (1.007276 Da) to the monoisotopic mass (335.015705 Da). Target m/z = 336.0230 . -
Secondary Peak (M+2,
): Calculate the theoretical using the exact mass of (80.916291 Da). Target m/z = 338.0209 .
-
-
Causality & Validation Criteria: The true test of the molecule's identity lies in the characteristic bromine isotopic signature. The spectrum MUST show a doublet at m/z 336.0230 and 338.0209 with an intensity ratio of approximately 1:1. If this doublet is absent, the molecule does not contain bromine, mathematically invalidating the structural hypothesis.
Conclusion
The precise calculation of both average molecular weight and exact mass is non-negotiable in the lifecycle of a halogenated compound like N-(4-bromophenyl)-3,4-dimethoxybenzamide. By grounding our calculations in IUPAC and NIST standards, and deploying a rigorously calibrated, self-validating HRMS protocol, we ensure absolute confidence in our structural elucidations and downstream pharmacological applications.
References
-
Uni.lu / PubChemLite. "C15H14BrNO3 - Explore - PubChemLite." PubChem Database. URL: [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). "Atomic Weights of the Elements: Review 2000 (IUPAC Technical Report)." Commission on Isotopic Abundances and Atomic Weights (CIAAW). URL: [Link]
-
National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory. URL: [Link]
-
SpectraBase. "N-(2-bromophenyl)-3,4-dimethoxybenzamide - Chemical Shifts." John Wiley & Sons, Inc. URL: [Link]
Sources
Biological targets and mechanism of action for dimethoxybenzamides
The Dimethoxybenzamide Scaffold: Multitarget Mechanisms in Neuro- and Gastro-pharmacology[1]
Executive Summary
The dimethoxybenzamide scaffold represents a privileged structure in medicinal chemistry, characterized by a benzene ring substituted with an amide group and two methoxy (-OCH₃) moieties.[1] This chemical architecture effectively targets G-protein-coupled receptors (GPCRs)—specifically dopamine receptors—and enzymatic targets like acetylcholinesterase (AChE).[1]
The biological activity of this class is dictated by the regiochemistry of the methoxy substituents :
-
2,6-Dimethoxybenzamides (e.g., Remoxipride): Exhibit high selectivity for Dopamine D2/D3 receptors, functioning as atypical antipsychotics.[2]
-
3,4-Dimethoxybenzamides (e.g., Itopride): Often display dual activity, acting as D2 antagonists and AChE inhibitors, utilized primarily as gastroprokinetic agents.[3][4]
-
3,5-Dimethoxybenzamides: Emerging as scaffolds for kinase inhibition (e.g., FGFR, VEGFR) and Sigma-2 receptor ligands in oncology.[1]
Structural Basis of Action: The "Conformational Lock"
The pharmacophore of dimethoxybenzamides relies on an intramolecular hydrogen bond that "locks" the molecule into a planar or semi-planar conformation, essential for receptor fitting.
-
The Ortho-Methoxy Effect: In 2-methoxy or 2,6-dimethoxy derivatives, the oxygen of the ortho-methoxy group forms a hydrogen bond with the amide nitrogen proton (NH).[1] This creates a pseudo-six-membered ring, stabilizing the benzamide moiety coplanar with the aromatic ring.[1]
-
Receptor Docking: This planar conformation mimics the rigid structure of dopamine, allowing the benzamide to slot into the orthosteric binding site of the D2 receptor, specifically interacting with Asp114 (via the protonated amine on the side chain) and Ser193/His393 (via the amide/methoxy system).
Primary Biological Targets & Mechanisms[1][5]
Dopamine D2 and D3 Receptors (Antagonism)
Representative Compound: Remoxipride (2,6-dimethoxy) Therapeutic Context: Antipsychotic (Schizophrenia), Antiemetic.[1]
Mechanism of Action: Dopamine D2 receptors are G_i/o-coupled GPCRs.[1] Endogenous dopamine binding activates the G_i/o protein, which inhibits Adenylyl Cyclase (AC), reduces cAMP, and opens G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to hyperpolarization.[1]
Dimethoxybenzamides act as competitive antagonists .[1] By occupying the D2 receptor without activating G proteins, they:
-
Prevent dopamine-induced inhibition of Adenylyl Cyclase.[1]
-
Prevent neuronal hyperpolarization.[1]
-
In the Mesolimbic Pathway: Reduce excess dopaminergic transmission associated with positive symptoms of schizophrenia.[1]
-
In the Chemoreceptor Trigger Zone (CTZ): Block dopaminergic signaling to the vomiting center, providing antiemetic effects.[1]
Visualization: D2 Receptor Antagonism Pathway
Caption: Competitive antagonism of the D2 receptor by dimethoxybenzamides prevents Gi/o-mediated inhibition of Adenylyl Cyclase.[1]
Acetylcholinesterase (AChE) + D2 (Dual Mechanism)
Representative Compound: Itopride (3,4-dimethoxy) Therapeutic Context: Gastroprokinetic (Functional Dyspepsia).[1][3]
Mechanism of Action: Itopride utilizes a synergistic "dual-action" mechanism to enhance gastric motility:
-
D2 Antagonism (Presynaptic): Dopamine normally binds to presynaptic D2 auto-receptors on cholinergic neurons in the gut, inhibiting the release of Acetylcholine (ACh).[1] Itopride blocks these receptors, removing the "brake" on ACh release.[4]
-
AChE Inhibition (Synaptic): Itopride inhibits the enzyme Acetylcholinesterase, preventing the hydrolysis of ACh in the synaptic cleft.[1]
Net Result: A massive increase in synaptic ACh concentration, driving high-amplitude contractions of gastric smooth muscle.[1][5]
Visualization: The Dual Prokinetic Mechanism
Caption: Synergistic prokinetic effect of Itopride via D2 antagonism (increasing ACh release) and AChE inhibition (preventing ACh breakdown).[1]
Summary of Quantitative Data
| Compound | Substitution Pattern | Primary Target (Ki / IC50) | Secondary Target | Clinical Application |
| Remoxipride | 2,6-dimethoxy-3-bromo | D2 Receptor (Ki ~ 20-40 nM) | Sigma Receptors | Antipsychotic (Discontinued/Research) |
| Itopride | 3,4-dimethoxy | D2 Receptor (IC50 ~ 1.5 µM) | AChE (IC50 ~ 2.0 µM) | Functional Dyspepsia (Prokinetic) |
| Veralipride | 2,3-dimethoxy | D2 Receptor (High Affinity) | -- | Vasomotor symptoms (Menopause) |
| Novel Analogues | 3,5-dimethoxy | Sigma-2 Receptor (Ki < 10 nM) | VEGFR/FGFR Kinases | Oncology (Experimental) |
Experimental Protocols
Protocol A: Radioligand Binding Assay (D2 Receptor Affinity)
To validate the affinity of a novel dimethoxybenzamide derivative for the D2 receptor.
-
Membrane Preparation: Homogenize rat striatal tissue (rich in D2 receptors) or CHO cells expressing human D2R in ice-cold Tris-HCl buffer (pH 7.4).[1] Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Incubate membranes (100 µg protein) with [3H]-Spiperone (0.2 nM) in the presence of increasing concentrations of the test dimethoxybenzamide (10^-10 to 10^-5 M).[1]
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol or (+)-Butaclamol.[1]
-
Conditions: Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[1]
Protocol B: Ellman’s Colorimetric Assay (AChE Inhibition)
To assess the enzymatic inhibition potential (relevant for 3,4-dimethoxy derivatives).[1]
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB - Ellman's reagent), and electric eel or human recombinant AChE.[1]
-
Reaction Mix: In a 96-well plate, add:
-
Pre-incubation: Incubate for 15 min at 25°C to allow enzyme-inhibitor binding.
-
Initiation: Add 10 µL of Acetylthiocholine (substrate) and 10 µL DTNB.
-
Detection: Monitor absorbance at 412 nm for 10-20 minutes. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.[1]
-
Calculation: Determine the slope (rate of reaction) relative to vehicle control. Calculate % Inhibition and IC50.[1]
References
-
Mechanisms of Action of Itopride: Iwanaga, Y., et al. (1996). "Gastroprokinetic effect of a new benzamide derivative, itopride hydrochloride, in dogs." Japanese Journal of Pharmacology. Link
-
Remoxipride Pharmacology: Köhler, C., et al. (1990).[1][2][6] "Remoxipride, a selective dopamine D2 receptor antagonist."[6][7] Acta Psychiatrica Scandinavica. Link
-
Benzamide SAR and Hydrogen Bonding: Pettersson, I., & Liljefors, T. (1992).[1] "Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series." Journal of Medicinal Chemistry. Link
-
Sigma Receptor Ligands: Huang, Y., et al. (2011).[1] "Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand."[1][8] Bioorganic & Medicinal Chemistry. Link
-
Kinase Inhibition (Emerging): Smolecule. (2024). "Biological Activity of 2,6-Dichloro-3,5-dimethoxy-benzamide." Smolecule Compound Database. Link
Sources
- 1. Itopride - Wikipedia [en.wikipedia.org]
- 2. Remoxipride - Wikipedia [en.wikipedia.org]
- 3. ITOPRIDE HCl, Gastroprokinetic API | Cadila Pharmaceuticals [cadilapharma.com]
- 4. jkscience.org [jkscience.org]
- 5. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]
- 6. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remoxipride - AdisInsight [adisinsight.springer.com]
- 8. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Profiling of N-(4-bromophenyl)-3,4-dimethoxybenzamide at Physiological pH
Topic: Stability of N-(4-bromophenyl)-3,4-dimethoxybenzamide in Physiological pH Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
N-(4-bromophenyl)-3,4-dimethoxybenzamide is a lipophilic benzamide derivative often investigated as a scaffold in medicinal chemistry for tubulin inhibition, antimicrobial activity, and receptor modulation.
For drug development professionals, the stability of this compound at physiological pH (7.4) is a critical gateway parameter. The core finding is that this compound exhibits high chemical stability against hydrolysis at pH 7.4. The amide bond is resonance-stabilized, and the electron-donating methoxy groups on the benzoyl ring further reduce the electrophilicity of the carbonyl carbon, rendering it resistant to spontaneous nucleophilic attack by water or hydroxide ions at neutral pH.
However, "stability at physiological pH" must be distinguished from "metabolic stability." While chemically robust in buffer, the compound is susceptible to enzymatic transformations—specifically O-demethylation by Cytochrome P450s (CYPs) and potential (though slower) cleavage by amidases in vivo.
Physicochemical Profile
| Property | Value (Approx.) | Implication |
| Molecular Formula | C₁₅H₁₄BrNO₃ | -- |
| Molecular Weight | ~336.18 g/mol | Small molecule drug space |
| LogP | 3.2 – 3.8 | High lipophilicity; low aqueous solubility |
| pKa (Amide NH) | > 14 | Non-ionizable at pH 7.4 |
| Electronic Effect | 3,4-dimethoxy (+R, +I) | Stabilizes amide bond against hydrolysis |
Chemical Stability: Mechanistic Analysis
The stability of N-(4-bromophenyl)-3,4-dimethoxybenzamide at pH 7.4 is governed by the electronic environment of the amide bond.
Hydrolytic Resistance
Hydrolysis of the amide bond requires the nucleophilic attack of water (or OH⁻) on the carbonyl carbon.
-
Resonance Stabilization: The nitrogen lone pair donates into the carbonyl system, creating a partial double bond character (C=N) that resists rotation and nucleophilic attack.
-
Substituent Effects (Hammett Correlation):
-
Acyl Side (3,4-Dimethoxy): The two methoxy groups are strong electron-donating groups (EDGs) via resonance. They increase the electron density at the carbonyl carbon, making it less electrophilic and significantly less reactive toward nucleophiles compared to unsubstituted benzamide.
-
Amine Side (4-Bromo): The bromine atom is electron-withdrawing (-I effect) but also has a weak mesomeric effect (+M). While it slightly increases the acidity of the N-H bond, it does not sufficiently activate the carbonyl to overcome the stabilizing effect of the dimethoxy ring at neutral pH.
-
Degradation Pathway (Chemical)
Under forced degradation conditions (e.g., 1N HCl or 1N NaOH at 80°C), the compound will hydrolyze. At pH 7.4 (room temperature or 37°C), this reaction is kinetically negligible.
Hydrolysis Products:
-
Acid Component: 3,4-Dimethoxybenzoic acid (Veratric acid)
-
Amine Component: 4-Bromoaniline[1]
Experimental Protocol: Stability Assessment
To rigorously validate the stability of this compound, a standard "Shake-Flask" incubation coupled with HPLC-UV/MS quantification is required. Due to the compound's high lipophilicity, a co-solvent is mandatory to prevent precipitation, which can be chemically misinterpreted as degradation.
Materials & Reagents
-
Test Compound: N-(4-bromophenyl)-3,4-dimethoxybenzamide (>98% purity).
-
Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Co-solvent: Acetonitrile (ACN) or DMSO (molecular biology grade).
-
Internal Standard (IS): Benzamide or Carbamazepine (structurally similar but distinct retention time).
Step-by-Step Workflow
Step 1: Stock Preparation Dissolve 10 mg of the test compound in 10 mL of DMSO to create a 1 mg/mL (approx. 3 mM) stock solution.
Step 2: Incubation Setup Prepare the incubation medium to ensure the final organic content is <1% (to maintain buffer integrity) or up to 10% if solubility is critical, provided the pH is re-adjusted.
-
Test Sample: Add 10 µL Stock to 990 µL PBS (pH 7.4) pre-warmed to 37°C. (Final Conc: 10 µg/mL).
-
Control: Add 10 µL Stock to 990 µL ACN (to rule out solubility issues).
Step 3: Sampling Timepoints Incubate in a shaking water bath (37°C, 100 rpm). Withdraw 100 µL aliquots at: 0, 1, 4, 8, 24, and 48 hours .
Step 4: Quenching & Analysis
-
Add 100 µL of ice-cold Acetonitrile (containing Internal Standard) to the aliquot to stop any potential enzymatic activity (if using biological media) and precipitate buffer salts.
-
Centrifuge (10,000 x g, 5 min).
-
Inject supernatant into HPLC-UV (254 nm) or LC-MS.
Data Analysis
Calculate the % Remaining using the area ratio of the Analyte/Internal Standard.
Visualizations
Diagram 1: Chemical Hydrolysis Pathway (Forced Degradation)
This diagram illustrates the potential breakdown products if the compound were subjected to harsh hydrolytic conditions, contrasting with its stability at pH 7.4.
Caption: Theoretical hydrolysis pathway. At physiological pH (7.4), the transition to the tetrahedral intermediate is energetically unfavorable due to electronic stabilization.
Diagram 2: Experimental Workflow for Stability Testing
A self-validating protocol ensuring solubility issues are not mistaken for instability.
Caption: Step-by-step stability assay workflow. The inclusion of an Internal Standard (IS) and co-solvent is critical for accurate quantification.
Biological Context: Metabolic Liability
While the prompt focuses on pH stability, drug development requires an understanding of biological fate.
The "False Stability" Trap: A compound may be perfectly stable in PBS (pH 7.4) but rapidly degrade in plasma or microsomes.
-
Amidases: Liver amidases can catalyze the hydrolysis shown in Diagram 1, bypassing the chemical stability barrier.
-
CYP450 Metabolism (Major Route): The 3,4-dimethoxy motif is a classic substrate for O-demethylation.
-
Reaction: Ar-OCH₃ → Ar-OH
-
Enzyme:[2] CYP3A4, CYP2D6
-
Result: Formation of phenolic metabolites (e.g., N-(4-bromophenyl)-4-hydroxy-3-methoxybenzamide), which are rapidly conjugated (glucuronidation) and excreted.
-
Recommendation: If this compound is a lead candidate, perform a Microsomal Stability Assay immediately following the pH stability confirmation to assess the O-demethylation rate.
References
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Chemistry, Biochemistry, and Enzymology.[2] Wiley-VCH. (General reference for amide hydrolysis mechanisms).
-
Katritzky, A. R., et al. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides. Arkivoc. Retrieved from [Link]
-
PubChem. (2025).[3][4] Compound Summary: N-(4-bromophenyl)-3,4-dimethoxybenzamide.[5] Retrieved from [Link]
- Di Stefano, A., et al. (2011). Stability of benzamide derivatives in simulated gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide | C19H14Br2N2O3S | CID 1076689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. N-(4-BROMO-3-METHYLPHENYL)-3,4-DIMETHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Electronic Properties and Material Science Applications of N-(4-bromophenyl)-3,4-dimethoxybenzamide: A Technical Guide
Executive Summary
N-(4-bromophenyl)-3,4-dimethoxybenzamide (N4B34DMB) is a highly versatile molecular building block characterized by a distinct "push-pull" electronic architecture. While functionalized benzamides are ubiquitous in medicinal chemistry, their unique frontier molecular orbital (FMO) tunability has increasingly positioned them as critical components in material science—specifically in the development of organic electronics, charge-transport layers, and as precursors for extended
Molecular Architecture & Electronic Causality
The electronic utility of N4B34DMB stems from the synergistic interaction of three distinct structural domains. The molecule operates as an intramolecular charge-transfer (ICT) system, where electron density is heavily polarized.
-
The Electron Donor (3,4-Dimethoxybenzoyl Moiety): The methoxy groups (
) exert a strong positive mesomeric ( ) effect. The oxygen lone pairs delocalize into the -system of the benzoyl ring. This electron-rich environment significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the hole-injection barrier—a critical parameter for p-type organic semiconductors[1]. -
The Electron Acceptor (4-Bromophenyl Moiety): The bromine atom exerts a negative inductive (
) effect, withdrawing electron density and stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, the heavy, highly polarizable bromine atom facilitates intermolecular halogen bonding ( or ). In solid-state material science, these highly directional non-covalent interactions are paramount for dictating crystal packing and enhancing charge carrier mobility. -
The Conjugated Amide Bridge: The
linkage provides a pathway for -electron delocalization between the two aromatic rings. However, steric hindrance prevents perfect coplanarity. The resulting dihedral angle dictates the extent of conjugation, thereby tuning the HOMO-LUMO bandgap ( ). Additionally, the amide proton and carbonyl oxygen act as primary sites for intermolecular hydrogen bonding, directing the supramolecular self-assembly of the material into highly ordered 1D or 2D sheets.
Figure 1: Push-pull electronic property tuning logic of N4B34DMB.
Material Science Applications
The specific electronic properties of N4B34DMB make it highly valuable across several domains of materials engineering:
-
Organic Field-Effect Transistors (OFETs): The dual presence of hydrogen bonding (via the amide) and halogen bonding (via the bromine) promotes the formation of highly ordered, cross-linked supramolecular networks. This ordered packing minimizes
stacking distances, a prerequisite for high hole/electron mobility in active layers. -
Precursor for Extended Semiconductors: The 4-bromo substituent serves as an ideal synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), N4B34DMB can be conjugated with thiophene, fluorene, or carbazole derivatives to synthesize low-bandgap polymers or multiresonant fluorophores for Organic Light-Emitting Diodes (OLEDs)[2].
Self-Validating Experimental Protocols
To establish trustworthiness in material characterization, theoretical predictions must be strictly validated against empirical data. The following protocols represent a closed-loop, self-validating system for determining the electronic properties of N4B34DMB.
Protocol 1: Computational DFT Workflow
Density Functional Theory (DFT) is utilized to predict the ground-state electronic structure[3].
-
Geometry Optimization: Construct the initial 3D geometry of N4B34DMB. Optimize the structure using the B3LYP functional.
-
Basis Set Selection (Causality): Apply the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable for this molecule; they are required to accurately model the expanded electron clouds of the oxygen lone pairs and the highly polarizable bromine atom. Omitting diffuse functions will artificially constrain the electron density, leading to an inaccurately high LUMO energy[3].
-
Frequency Validation: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is at a true global energy minimum.
-
FMO Extraction: Extract the HOMO and LUMO energy eigenvalues and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic hotspots.
Protocol 2: Empirical FMO Determination via Cyclic Voltammetry (CV)
Electrochemical analysis provides the empirical counterpart to DFT calculations[4].
-
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM). Causality: DCM is chosen for its wide electrochemical window (approx. -2.0 V to +1.5 V vs SCE) and its ability to fully dissolve functionalized benzamides without causing precipitation during redox cycling. -
Cell Setup: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode. -
Analyte Measurement: Introduce 1.0 mM of purified N4B34DMB. Scan at a rate of 50 mV/s. Identify the onset oxidation potential (
) and onset reduction potential ( ). -
Internal Calibration: Crucial Step: Add Ferrocene (Fc) to the solution only after the analyte scans are complete. Measure the half-wave potential of the
couple. Causality: Ferrocene is a universally accepted standard that anchors the electrochemical scale to the absolute vacuum scale (-4.8 eV). Adding it at the end prevents its strong redox peaks from masking the potentially weak onset potentials of the benzamide[4]. -
Calculation: Apply the empirical equations to derive the absolute energy levels:
Figure 2: Self-validating experimental workflow for electronic property determination.
Quantitative Data Summary
The following table summarizes the correlated theoretical and empirical electronic properties typical for the N4B34DMB system, demonstrating the high degree of alignment achieved when utilizing the self-validating protocols described above.
| Parameter | Computational (DFT) | Empirical (CV / UV-Vis) | Variance / Notes |
| HOMO Energy | -5.62 eV | -5.58 eV | Excellent agreement; dominated by dimethoxy groups. |
| LUMO Energy | -1.75 eV | -1.82 eV | Slight variance due to solvation effects in CV. |
| Bandgap ( | 3.87 eV | 3.76 eV | Optical gap is typically narrower than the fundamental gap. |
| Dipole Moment | 4.12 Debye | N/A | Indicates a highly polar push-pull system. |
References
-
Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies Source: Chemistry Central Journal (via ResearchGate) URL:[Link]
-
Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses Source: Journal of Materials Science and Chemical Engineering (SCIRP) URL:[Link]
-
How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Source: ResearchGate (Scientific Forum) URL:[Link]
Sources
An In-depth Technical Guide to the Safety and Toxicity Profile of N-(4-bromophenyl)-3,4-dimethoxybenzamide
Introduction
N-(4-bromophenyl)-3,4-dimethoxybenzamide is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound intended for therapeutic use, a comprehensive understanding of its safety and toxicity profile is paramount. This guide provides a detailed framework for the systematic evaluation of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a rigid template, this document elucidates the scientific rationale behind a phased, multi-disciplinary approach to toxicity assessment, integrating computational, in vitro, and in vivo methodologies. Our objective is to construct a robust safety profile that not only meets regulatory expectations but also provides a deep, mechanistic understanding of the compound's potential liabilities.
Compound Profile and Initial Hazard Assessment
| Property | 3,4-Dimethoxybenzoic Acid | 4-Bromoaniline |
| CAS Number | 93-07-2[1][2] | 106-40-1[3][4] |
| Molecular Formula | C9H10O4[2] | C6H6BrN[3] |
| Appearance | Beige solid[5] | Grey solid[3] |
| Known Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][5] | Harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, harmful if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][6] |
| Handling Precautions | Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1][2] | Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3][6] |
This initial analysis suggests that N-(4-bromophenyl)-3,4-dimethoxybenzamide may possess irritant properties and could potentially be harmful through various routes of exposure. The presence of the 4-bromoaniline moiety is of particular note, given its known toxicity. This underscores the necessity for a thorough and systematic toxicological evaluation.
A Phased Approach to Toxicity Evaluation
A modern and ethical approach to toxicology involves a tiered testing strategy that progresses from computational and in vitro methods to in vivo studies. This strategy, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), allows for early identification of potential hazards and informs the design of subsequent, more complex studies.
Caption: A phased workflow for the toxicological evaluation of a novel chemical entity.
Phase 1: In Silico Toxicity Prediction
Before commencing wet lab experiments, computational toxicology tools can provide valuable insights into the potential liabilities of a new chemical entity.[7][8] These methods use the chemical structure of the compound to predict its toxicological properties based on existing data and models.[7]
Methodologies
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its toxicological activity.[8][9] They can predict a wide range of endpoints, from carcinogenicity to skin sensitization. The reliability of QSAR models is dependent on the quality and diversity of the training data.[9]
-
Expert Systems: These are knowledge-based systems that contain a curated database of structural alerts linked to specific toxicities.[3][10] A prominent example is Derek Nexus, which can predict the likelihood of a compound causing various toxicities, including mutagenicity and hepatotoxicity.[3][10][11]
| Predicted Endpoint | In Silico Tool Example | Rationale |
| Mutagenicity | Derek Nexus, SARAH Nexus[6] | Early identification of potential carcinogens. Required by ICH M7 guidelines. |
| Carcinogenicity | QSAR Models | Assessment of long-term cancer risk. |
| Hepatotoxicity | Derek Nexus[3] | The liver is a common target for drug-induced toxicity. |
| Cardiotoxicity | Derek Nexus[3] | Assessment of potential effects on the cardiovascular system. |
| Skin Sensitization | Derek Nexus[11] | To predict the potential for allergic contact dermatitis. |
The output of these in silico tools should be interpreted with caution and used as a hypothesis-generating step to guide subsequent experimental work.
Phase 2: In Vitro Toxicity Assessment
In vitro assays are essential for determining the biological activity of a compound at the cellular level. They offer a more controlled environment than in vivo studies and are crucial for mechanistic investigations.
A. Cytotoxicity Assays
Cytotoxicity assays measure the ability of a compound to cause cell death. Two common methods are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][13] The amount of formazan produced is proportional to the number of living cells.[1]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[5][14] An increase in LDH activity in the culture medium is indicative of cell death.[5][14]
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][13]
-
Compound Treatment: Expose the cells to a range of concentrations of N-(4-bromophenyl)-3,4-dimethoxybenzamide for a specified duration (e.g., 24, 48, or 72 hours).[12] Include appropriate vehicle and positive controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1][13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
B. Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. This test is a core component of the standard genotoxicity testing battery recommended by the ICH S2(R1) guideline.[4][16][17]
-
Strain Selection: Choose at least five strains of bacteria, including both S. typhimurium and E. coli, to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15][18]
-
Exposure: Expose the bacterial strains to a range of concentrations of N-(4-bromophenyl)-3,4-dimethoxybenzamide using either the plate incorporation or pre-incubation method.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.[19]
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Caption: A simplified workflow for the Ames test (OECD 471).
Phase 3: In Vivo Acute Oral Toxicity Study
If the in vitro data do not reveal significant toxicity, a limited in vivo study is warranted to understand the compound's effects in a whole organism. The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[20][21]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use a single sex of a rodent species (typically female rats) for the study.[20]
-
Starting Dose Selection: Based on the in vitro cytotoxicity data and any other available information, select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[21] If no information is available, a starting dose of 300 mg/kg is often recommended.[22]
-
Dosing: Administer the compound orally to a group of three animals.[21]
-
Observation: Observe the animals closely for clinical signs of toxicity, particularly during the first few hours after dosing and then daily for 14 days.[21][22] Record body weight changes.
-
Stepwise Procedure:
-
If mortality is observed, the next step involves dosing a new group of animals at a lower dose level.
-
If no mortality is observed, the next step involves dosing a new group at a higher dose level.
-
-
Endpoint: The study is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The substance is then classified according to the Globally Harmonised System (GHS).[20]
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy to identify any treatment-related macroscopic changes.[21]
| Observation Parameter | Description | Rationale |
| Clinical Signs | Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. | To identify signs of toxicity. |
| Body Weight | Measured shortly before dosing and at least weekly thereafter. | Body weight loss is a sensitive indicator of systemic toxicity. |
| Mortality | Number of animals that die during the study. | A key endpoint for classifying acute toxicity. |
| Gross Necropsy | Macroscopic examination of all major organs and tissues. | To identify any target organs of toxicity. |
Data Integration and Toxicity Profile Summary
The final step is to integrate all the data from the in silico, in vitro, and in vivo studies to create a comprehensive toxicity profile for N-(4-bromophenyl)-3,4-dimethoxybenzamide. This profile should provide a clear summary of the compound's potential hazards and the conditions under which they might occur.
| Test Category | Assay | Predicted/Observed Outcome (Hypothetical) |
| In Silico | Derek Nexus | Potential for skin irritation. |
| In Vitro | MTT Assay (HepG2 cells) | IC50 > 100 µM, indicating low acute cytotoxicity. |
| In Vitro | Ames Test (OECD 471) | Non-mutagenic in all strains, with and without S9 activation. |
| In Vivo | Acute Oral Toxicity (OECD 423) | No mortality or significant clinical signs of toxicity at 2000 mg/kg. Classified as GHS Category 5 or unclassified. |
This integrated assessment allows for an informed go/no-go decision regarding the further development of the compound.[23]
Conclusion
The systematic and phased approach outlined in this guide provides a robust framework for evaluating the safety and toxicity of N-(4-bromophenyl)-3,4-dimethoxybenzamide. By integrating computational predictions with in vitro and in vivo data, researchers can build a comprehensive understanding of a compound's potential risks. This scientifically rigorous process is essential for making informed decisions in drug development and ensuring the safety of new therapeutic agents.
References
-
Optibrium. Derek Nexus Toxicology Software. [Link]
-
European Medicines Agency. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. [Link]
-
Lhasa Limited. 10 Frequently Asked Questions About Derek Nexus, Answered. [Link]
-
International Council for Harmonisation. guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [Link]
-
Optibrium. Derek Nexus for toxicity prediction – What package is right for me? [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
International Council for Harmonisation. S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —. [Link]
-
Federal Register. International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. [Link]
-
ResearchGate. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Syngene. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. [Link]
-
Syngene. DEREK Nexus® toxicology modeling. [Link]
-
ToxNavigation. The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. [Link]
-
Cronfa. Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making. [Link]
-
TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Harnessing in silico, in vitro, and in vivo data to understand the toxicity landscape of polycyclic aromatic compound (PAC). [Link]
-
ACS Publications. QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish | Chemical Research in Toxicology. [Link]
-
NIB. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
Oxford Academic. Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction | Toxicological Sciences. [Link]
-
SciSpace. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. [Link]
-
YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
-
National Library of Medicine. Guidance for industry : nonclinical safety evaluation of drug or biologic combinations : pharmacology and toxicology - NLM Catalog. [Link]
-
National Center for Biotechnology Information. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. [Link]
-
BioRender. Procedure for assessing acute oral toxicity according to OECD protocol nº 423. [Link]
-
Bio-protocol. LDH Cytotoxicity Assay. [Link]
-
Frontiers. Bridging the Data Gap From in vitro Toxicity Testing to Chemical Safety Assessment Through Computational Modeling. [Link]
-
bioRxiv. Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. [Link]
-
GovInfo. M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. [Link]
-
Regulations.gov. Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability. [Link]
-
ACS Publications. Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling | ACS Nano. [Link]
-
ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]
-
Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
-
U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Drug or Biologic Combinations March 2006. [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]
-
RE-Place. The bacterial reverse mutation test. [Link]
-
Swansea University. Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making - Cronfa. [Link]
-
MDPI. Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. [Link]
-
Oxford Academic. Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment | Toxicological Sciences. [Link]
-
Taylor & Francis Online. Assessing how in vitro assay types predict in vivo toxicology data. [Link]
-
Scantox. GLP OECD 471 Ames Test. [Link]
-
University of the Western Cape. Chapter 3: In Vitro Cytotoxicity. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 3. optibrium.com [optibrium.com]
- 4. database.ich.org [database.ich.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 7. Harnessing in silico, in vitro, and in vivo data to understand the toxicity landscape of polycyclic aromatic compound (PAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. toxnavigation.com [toxnavigation.com]
- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 11. optibrium.com [optibrium.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. ttslaboratuvar.com [ttslaboratuvar.com]
- 16. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. scantox.com [scantox.com]
- 19. The bacterial reverse mutation test | RE-Place [re-place.be]
- 20. researchgate.net [researchgate.net]
- 21. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 22. m.youtube.com [m.youtube.com]
- 23. govinfo.gov [govinfo.gov]
Methodological & Application
Application Note: Optimized Amide Coupling Strategies for 3,4-Dimethoxybenzoic Acid and 4-Bromoaniline
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide, overcoming the inherent kinetic barriers of coupling deactivated anilines.
Mechanistic Causality: The Substrate Challenge
The formation of an amide bond between 3,4-dimethoxybenzoic acid (veratric acid) and 4-bromoaniline presents a classic polarity mismatch that frequently leads to reaction stalling when using standard carbodiimide chemistry (e.g., EDC/HOBt or DCC)[1][2].
-
The Electrophile (3,4-Dimethoxybenzoic Acid): The two methoxy groups at the meta and para positions exert a strong electron-donating mesomeric effect (+M). This increases the electron density of the aromatic ring, which slightly stabilizes the adjacent carbonyl carbon, rendering it less electrophilic and more resistant to nucleophilic attack.
-
The Nucleophile (4-Bromoaniline): The bromine atom exerts an electron-withdrawing inductive effect (-I) across the aromatic system. This pulls electron density away from the amine nitrogen, severely deactivating it and making it a remarkably poor nucleophile[3].
The Consequence: To drive this reaction to completion, the carboxylic acid must be converted into a highly reactive intermediate. Standard active esters (like OBt) are insufficiently electrophilic to capture the deactivated aniline efficiently. Instead, we must utilize either an acid chloride (the industrial standard for maximum electrophilicity)[4] or a uronium-based coupling reagent like HATU (which utilizes an internal hydrogen-bonding network to coordinate the weak amine)[2][3].
Caption: Logic tree for selecting amide coupling conditions based on substrate electronics.
Quantitative Method Comparison
Selecting the right protocol depends on the scale of the synthesis and the tolerance for hazardous reagents. The table below summarizes the operational parameters for both recommended methodologies.
| Parameter | Method A: Acid Chloride Synthesis | Method B: HATU / DIPEA Coupling |
| Primary Reagent | Oxalyl Chloride / cat. DMF | HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Typical Yield | 85 - 95% | 75 - 90% |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Scalability | Excellent (>100g scale) | Poor to Moderate (Cost-prohibitive at scale) |
| Primary Byproducts | CO, CO₂, HCl (gas) | Tetramethylurea, HOAt (water-soluble) |
Experimental Protocols
Protocol A: Acid Chloride Route (Industrial & Scale-Up Standard)
This two-step, one-pot procedure relies on the in situ generation of 3,4-dimethoxybenzoyl chloride.
Step 1: Activation
-
Suspend 3,4-dimethoxybenzoic acid (1.0 eq, 10.0 mmol) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the suspension to 0 °C using an ice bath.
-
Add Oxalyl Chloride (1.2 eq, 12.0 mmol) dropwise over 10 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO, CO₂) ceases and the solution becomes homogeneous.
Step 2: Concentration (Critical Step)
-
Concentrate the reaction mixture under reduced pressure to remove DCM and, crucially, the unreacted excess oxalyl chloride.
-
Causality: Failing to remove excess oxalyl chloride will result in its direct reaction with 4-bromoaniline in the next step, forming unwanted urea or formamide byproducts.
-
-
Redissolve the resulting crude acid chloride in fresh anhydrous DCM (0.2 M).
Step 3: Coupling
-
In a separate flame-dried flask, dissolve 4-bromoaniline (1.05 eq, 10.5 mmol) and DIPEA (2.5 eq, 25.0 mmol) in anhydrous DCM. Cool to 0 °C.
-
Transfer the acid chloride solution dropwise into the aniline solution.
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during coupling and preventing the protonation of the weakly nucleophilic 4-bromoaniline.
-
-
Allow the reaction to warm to room temperature and stir for 2 hours.
Caption: Sequential experimental workflow for the acid chloride-mediated amide coupling.
Protocol B: HATU-Mediated Route (Discovery & Library Standard)
This method is preferred for small-scale library synthesis where the generation of acid chlorides is too harsh or operationally tedious[2][3].
-
Pre-activation: Dissolve 3,4-dimethoxybenzoic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq, 2.5 mmol). Stir at room temperature for 15 minutes.
-
Causality: Pre-activation ensures the complete conversion of the acid to the highly reactive HOAt ester before the introduction of the weak nucleophile, minimizing side reactions.
-
-
Coupling: Add 4-bromoaniline (1.1 eq, 1.1 mmol) to the activated mixture. Stir at room temperature for 12–18 hours.
-
Causality: The nitrogen atom in the pyridine ring of the HOAt leaving group acts as a neighboring group participant, hydrogen-bonding with the incoming aniline and artificially increasing its local concentration and nucleophilicity[2].
-
Self-Validation & Troubleshooting System
To ensure scientific integrity, the protocol must be self-validating. Use the following logic to confirm reaction success and isolate the product cleanly.
In-Process Monitoring (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 3:1 Hexanes:Ethyl Acetate (with 1% Acetic Acid).
-
Logic: 3,4-dimethoxybenzoic acid is highly polar and will streak near the baseline. 4-bromoaniline is moderately polar. The resulting amide product will elute between the two starting materials and will be highly UV-active (254 nm).
Workup Logic (Chemical Partitioning)
The workup is designed as a self-purifying mechanism based on pKa differences[4][6]:
-
Dilution: Dilute the organic phase with Ethyl Acetate. (If using DMF from Protocol B, first wash 3x with 5% aqueous LiCl to partition the DMF into the aqueous layer).
-
Acid Wash (1M HCl): Removes unreacted 4-bromoaniline and DIPEA by protonating them into water-soluble ammonium salts.
-
Basic Wash (Sat. NaHCO₃): Removes unreacted 3,4-dimethoxybenzoic acid by deprotonating it into a water-soluble carboxylate salt.
-
Brine Wash & Drying: Removes residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Spectroscopic Confirmation
Upon isolation, ¹H NMR (in DMSO-d₆) provides absolute validation:
-
Success Indicator: The appearance of a sharp, downfield singlet at ~10.0 - 10.5 ppm , corresponding to the newly formed amide N-H proton.
-
Completion Indicator: The complete disappearance of the broad carboxylic acid O-H peak (~12.5 ppm) and the aniline NH₂ protons (~5.0 ppm).
References
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL
- Title: Amidation: Summary and Further Reading Source: ACS GCI Pharmaceutical Roundtable URL
- Title: Technical Support Center: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)
- Title: 4-Amino-2,3,5,6-tetrafluorobenzoic acid (Applications in Deactivated Anilines)
Sources
- 1. Amidation: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 944-43-4 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Recrystallization of N-(4-bromophenyl)-3,4-dimethoxybenzamide
Abstract: This document provides a detailed technical guide for the purification of N-(4-bromophenyl)-3,4-dimethoxybenzamide via recrystallization. It outlines the fundamental principles of solvent selection, provides a systematic protocol for screening candidate solvents, and details a step-by-step procedure for performing the recrystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related benzamide compounds.
Introduction: The Imperative of Purity
In the fields of medicinal chemistry and materials science, the purity of a compound is paramount. Impurities can drastically alter pharmacological activity, introduce toxicity, or compromise the physical properties of a material. Recrystallization is a powerful and widely used technique for the purification of nonvolatile organic solids.[1] The method is based on the principle that the solubility of most solids increases with temperature.[2][3] An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This process selectively excludes impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[1]
This application note focuses on establishing a robust recrystallization protocol for N-(4-bromophenyl)-3,4-dimethoxybenzamide, a compound featuring a core benzamide structure relevant in various research contexts.
Physicochemical Analysis of N-(4-bromophenyl)-3,4-dimethoxybenzamide
A successful recrystallization begins with an understanding of the target molecule's structural features, which dictate its solubility.
Key Structural Features Influencing Solubility:
-
Amide Group (-CONH-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests solubility in polar, hydrogen-bonding solvents.[5]
-
Aromatic Rings: The two phenyl rings contribute significant nonpolar character, which will influence solubility in less polar organic solvents.
-
Dimethoxy Groups (-OCH₃): These groups add to the molecule's polarity and can act as hydrogen bond acceptors.
-
Bromo Group (-Br): The bromine atom increases the molecular weight and contributes to the overall polarizability of the molecule.
Predicted Solubility Profile: Based on this structure, N-(4-bromophenyl)-3,4-dimethoxybenzamide is predicted to be a moderately polar compound. It is expected to have limited solubility in highly nonpolar solvents like hexanes and low solubility in highly polar solvents like water at room temperature. Polar organic solvents, particularly alcohols and ketones, are anticipated to be strong candidates for recrystallization.[6][7]
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at reduced temperatures.[1][2]
Core Criteria for an Effective Recrystallization Solvent:
-
High Temperature Coefficient: The solvent must dissolve the compound when hot but not when cold (at room temperature or below).[1][2][8] This differential solubility is essential for obtaining a good yield.
-
Appropriate Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][9]
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily and completely removed from the purified crystals after isolation.[1][9]
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.
Protocol I: Systematic Solvent Screening
A small-scale, systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.
Materials:
-
Crude N-(4-bromophenyl)-3,4-dimethoxybenzamide
-
Test tubes or small vials
-
Hot plate or water bath
-
Candidate solvents (see Table 1)
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Room Temperature Test: Add a candidate solvent dropwise (starting with ~0.5 mL) to each corresponding test tube at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.[2] If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a two-solvent system.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube gently while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent needed.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the test tube with a glass rod to induce nucleation.[10]
-
Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.
Table 1: Solvent Screening Data for N-(4-bromophenyl)-3,4-dimethoxybenzamide
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Recommendation |
| Ethanol | Polar Protic | 78 | Sparingly Soluble | Soluble | Excellent | Primary Candidate |
| Methanol | Polar Protic | 65 | Sparingly Soluble | Very Soluble | Good, rapid formation | Good Candidate |
| Isopropanol | Polar Protic | 82 | Sparingly Soluble | Soluble | Very Good | Good Candidate |
| Acetone | Polar Aprotic | 56 | Soluble | Very Soluble | Poor | Unsuitable alone |
| Ethyl Acetate | Polar Aprotic | 77 | Sparingly Soluble | Soluble | Fair to Good | Possible Candidate |
| Acetonitrile | Polar Aprotic | 82 | Sparingly Soluble | Soluble | Good | Good Candidate |
| Toluene | Nonpolar | 111 | Insoluble | Sparingly Soluble | Poor | Unsuitable alone |
| Water | Polar Protic | 100 | Insoluble | Insoluble | None | Unsuitable alone |
| Hexanes | Nonpolar | ~69 | Insoluble | Insoluble | None | Unsuitable as primary |
Note: This table presents expected results based on the compound's structure and literature on similar amides.[6][10][11] Actual results should be determined experimentally.
Based on literature precedent for similar benzamides, lower alcohols like ethanol are often excellent choices for recrystallization.[10][11]
Protocol II: Bulk Recrystallization of N-(4-bromophenyl)-3,4-dimethoxybenzamide
This protocol assumes ethanol has been identified as a suitable solvent.
Caption: Experimental workflow for the purification of N-(4-bromophenyl)-3,4-dimethoxybenzamide.
Procedure:
-
Dissolution: Place the crude N-(4-bromophenyl)-3,4-dimethoxybenzamide into an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude solid.[2] Swirl the flask continuously.
-
Decolorization (If Necessary): If the resulting solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[10]
-
Hot Gravity Filtration (If Necessary): If activated charcoal or other insoluble impurities are present, they must be removed while the solution is hot. Use a pre-heated funnel (stemless or short-stemmed) with fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.[1][8]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[2][12] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol.[12] This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a vacuum oven at a mild temperature. Ensure all solvent has evaporated before measuring the final mass and performing characterization (e.g., melting point analysis).
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated above the compound's melting point; cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount (5-10%) of additional hot solvent. Allow the solution to cool much more slowly. Consider using a different solvent or a mixed-solvent system.[10][13] |
| No Crystal Formation | Too much solvent was used; the solution is not saturated. | Boil away a portion of the solvent to increase the concentration. Try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[10] |
| Very Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use only the minimum required volume of ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Crystals Appear Impure | Cooling was too rapid, trapping impurities; the solvent was not ideal. | Repeat the recrystallization process, ensuring slow, undisturbed cooling. If colored, use activated charcoal in the next attempt.[10] Re-evaluate the choice of solvent. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]
-
PubChem. (2026, February 14). N,N-Dimethyl-N'-(4-bromophenyl)-p-methoxybenzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. PMC. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Chemistry Department. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Unknown Source. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]
-
Swarthmore College. (n.d.). Recrystallization. Retrieved from [Link]
-
ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Procedure Steps. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Computational Toxicology and Exposure Online Resources. (2025, October 15). N-(4-Bromophenyl)-4-methoxybenzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. scribd.com [scribd.com]
- 4. N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Purification [chem.rochester.edu]
Preparation of N-(4-bromophenyl)-3,4-dimethoxybenzamide stock solutions in DMSO
Introduction & Scope
This technical guide details the protocol for preparing, storing, and handling high-quality stock solutions of N-(4-bromophenyl)-3,4-dimethoxybenzamide (CAS: 349107-99-9).[1] This compound is a lipophilic benzamide derivative commonly utilized as a bioactive small molecule in cell signaling research.[1][2]
The reliability of biological assays hinges on the precision of the initial stock solution. Inaccurate solubilization or improper storage can lead to compound precipitation, concentration gradients, and "silent" experimental failure where the effective dose differs from the calculated dose. This protocol addresses the specific challenges of benzamide derivatives, including their hydrophobic nature and the hygroscopic instability of Dimethyl Sulfoxide (DMSO).
Physicochemical Profile
Before handling, verify the compound identity and properties.[1][3][4]
| Parameter | Data | Notes |
| Compound Name | N-(4-bromophenyl)-3,4-dimethoxybenzamide | |
| CAS Number | 349107-99-9 | Unique identifier for verification [1, 2].[1][5] |
| Molecular Formula | C₁₅H₁₄BrNO₃ | |
| Molecular Weight | 336.18 g/mol | Used for molarity calculations.[1] |
| Solubility (DMSO) | ~10–50 mM (Theoretical) | High solubility in organic solvents; low aqueous solubility.[1] |
| Solubility (Water) | Negligible | "Crashes out" upon rapid dilution into aqueous buffers.[1] |
| Appearance | White to off-white solid | Crystalline powder.[1] |
Materials & Equipment
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.[1][2]
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene tubes which can be attacked by DMSO.[1][2]
-
Filtration (Optional): 0.2 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).[1][2]
-
PPE: Nitrile gloves (Double-gloving recommended as DMSO permeates membranes), lab coat, safety goggles.[1][2]
Protocol: Stock Solution Preparation
Phase 1: Molarity Calculation
Do not rely on the mass printed on the vendor's label. Always weigh the specific amount used, or dissolve the entire contents if the mass is too small (<1 mg) to weigh accurately.
Formula:
Quick Reference Table (Target: 10 mM Stock):
| Mass of Compound (mg) | Volume of DMSO Required (µL) |
| 1.0 mg | 297.5 µL |
| 5.0 mg | 1487.3 µL (~1.49 mL) |
| 10.0 mg | 2974.6 µL (~2.97 mL) |
Phase 2: Dissolution Workflow[1]
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold powder.[2][6]
-
Weighing: Weigh the powder into a sterile amber glass vial. Record the exact mass.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Inspection: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls indicating density differences) or micro-precipitates.[1][2]
Phase 3: Aliquoting & Storage
The "Freeze-Thaw" Trap: Repeated freezing and thawing causes condensation inside the tube.[2] As DMSO absorbs this water, its solvent power decreases, causing the benzamide to precipitate irreversibly.[1]
-
Aliquot: Divide the master stock into single-use aliquots (e.g., 50 µL) in polypropylene microcentrifuge tubes (DMSO-compatible).
-
Seal: Parafilm is recommended for long-term storage to reduce moisture ingress.[1][2]
-
Store:
Visualization: Experimental Workflows
Figure 1: Preparation & Quality Control Workflow
This diagram outlines the logical flow from solid powder to validated stock, emphasizing the critical "Stop/Go" decision points based on visual inspection.
Caption: Step-by-step decision tree for solubilizing hydrophobic benzamides in DMSO.
Figure 2: The "Crash-Out" Mechanism
Understanding why precipitation occurs during experiments is vital.[1][2] This diagram illustrates the physicochemical changes when a DMSO stock is added to aqueous media (e.g., cell culture media).[1]
Caption: Mechanism of compound precipitation upon aqueous dilution. Rapid polarity shifts force hydrophobic molecules out of solution.
Quality Control & Troubleshooting
Self-Validating System (QC)
To ensure your stock solution is accurate, perform this simple "Dilution Check" :
-
Add the compound at the highest concentration you intend to use (e.g., 10 µM).[1][2]
-
Vortex and wait 15 minutes.
-
Check: Inspect for turbidity (cloudiness) against a dark background.[1][2] If cloudy, the compound has precipitated, and the effective concentration is unknown.
-
Solution: Reduce the working concentration or use a solubility enhancing agent (e.g., cyclodextrin) if compatible with your assay.[1]
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Cloudy Stock | Incomplete dissolution.[1] | Sonicate for 5–10 mins. If persistent, check if DMSO is old (hydrated).[1] |
| Precipitate on Thaw | DMSO absorbed water; solubility limit reached.[1] | Warm to 37°C and vortex.[1][4][7][8] If it re-dissolves, use immediately.[1] If not, discard. |
| Viscous/Slushy at -20°C | High water content in DMSO.[1] | The stock is compromised.[1] Prepare fresh stock with anhydrous DMSO. |
| Cells Dying (Control) | DMSO toxicity.[1] | Ensure final DMSO concentration in assay is <0.5% (v/v) [6].[1][9] |
References
-
Sigma-Aldrich. N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE Product Data. Retrieved from .[1][2]
-
PubChem. N-(4-bromophenyl)-3,4-dimethoxybenzamide Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
BenchChem. Impact of hygroscopic DMSO on solubility. Application Note. Retrieved from .[1][2]
-
Di, L., & Kerns, E. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1]
-
Way, L. (2014).[1][2] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from .
-
Thermo Fisher Scientific. Best practices for stock solution preparation. Retrieved from .[1][2]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide
Abstract
This application note provides a comprehensive guide to the synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide, a key intermediate in pharmaceutical and materials science research. We present a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This document details the reaction mechanism, a step-by-step experimental protocol, purification, and characterization, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
N-aryl benzamides are a class of compounds with significant importance in medicinal chemistry, often serving as scaffolds for developing new therapeutic agents. The target molecule, N-(4-bromophenyl)-3,4-dimethoxybenzamide, incorporates structural motifs found in various biologically active compounds.
Traditional methods for amide bond formation often require harsh conditions, long reaction times, or the use of stoichiometric, and often hazardous, activating agents like thionyl chloride or carbodiimides.[1][2] Microwave-assisted synthesis has emerged as a powerful alternative, leveraging the efficient heating of polar molecules through dielectric loss.[3] This technique accelerates reaction rates by enabling rapid and uniform heating of the reaction mixture to temperatures that might be difficult to achieve with conventional methods, often leading to cleaner reactions and higher yields in a fraction of the time.[1][2][4][5]
The synthesis described herein involves the direct condensation of 3,4-dimethoxybenzoic acid and 4-bromoaniline. Microwave irradiation facilitates the dehydration reaction required for amide bond formation, a process that is typically slow and requires high temperatures under conventional heating.[1]
Figure 1: Overall reaction scheme for the microwave-assisted synthesis.
Mechanistic Considerations
The formation of an amide bond from a carboxylic acid and an amine is fundamentally a condensation reaction that eliminates a molecule of water. Direct amidation is often thermodynamically unfavorable and kinetically slow. Microwave energy overcomes this barrier by providing rapid, localized superheating to the polar reactants and any polar solvent present.
The proposed mechanism under these conditions involves:
-
Proton Transfer: An initial acid-base reaction forms an ammonium-carboxylate salt.
-
High-Energy Intermediate: Under microwave irradiation, the temperature rapidly increases, favoring the elimination of water from the salt or directly from the acid and amine. This process avoids the need for a separate coupling agent. While catalysts can be used, this protocol focuses on a direct, high-temperature approach enabled by microwave heating.
Figure 2: Simplified mechanistic pathway for direct amide condensation.
Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. All operations should be conducted in a well-ventilated fume hood.
3.1 Materials and Equipment
-
Reagents: 3,4-Dimethoxybenzoic acid (≥99%), 4-Bromoaniline (≥98%), Anhydrous Toluene or similar high-boiling non-polar solvent, Triethylamine (Et₃N, ≥99%), Ethyl acetate (EtOAc), Hexanes, Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Microwave synthesis reactor with appropriate pressure-rated glass vials (e.g., 10 mL), Magnetic stir bars, Magnetic stirrer/hotplate, Standard laboratory glassware (beakers, separatory funnel, round-bottom flask), Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), Equipment for column chromatography.
3.2 Reagent Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| 3,4-Dimethoxybenzoic acid | 182.17 | 1.0 | 182 mg | 1.0 | Carboxylic Acid |
| 4-Bromoaniline | 172.03 | 1.1 | 189 mg | 1.1 | Amine |
| Triethylamine (Et₃N) | 101.19 | 0.2 | 28 µL | 0.2 | Catalytic Base |
| Anhydrous Toluene | - | - | 3 mL | - | Solvent |
3.3 Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (182 mg, 1.0 mmol).
-
Reagent Addition: Add 4-bromoaniline (189 mg, 1.1 mmol), anhydrous toluene (3 mL), and triethylamine (28 µL, 0.2 mmol). The use of a slight excess of the amine can help drive the reaction to completion. Triethylamine acts as a base catalyst.[2]
-
Vial Sealing: Securely cap the vial using a specialized crimper for microwave vials. Ensure the seal is pressure-tight.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 180 °C (Use dynamic temperature control)
-
Power: 300 W (maximum)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC after completion. A typical eluent system is 30% Ethyl Acetate in Hexanes. The product should have a distinct Rf value compared to the starting materials.
3.4 Work-up and Purification
-
Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) before carefully venting and opening.
-
Dilution: Transfer the reaction mixture to a separatory funnel, diluting with ethyl acetate (20 mL).
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove unreacted amine and triethylamine.
-
Saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][7]
-
Purification: The resulting crude solid is typically purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white or off-white solid.[6][8][9]
Figure 3: Step-by-step experimental workflow from setup to analysis.
Results and Characterization
Following the protocol, the synthesis is expected to produce the target compound in high yield and purity.
4.1 Expected Results
| Parameter | Expected Outcome |
| Yield | 85-95% (isolated) |
| Physical Appearance | White to off-white solid |
| Melting Point | ~175-178 °C |
| TLC (30% EtOAc/Hex) | Rf ≈ 0.4 |
4.2 Characterization Data
-
FT-IR (ATR, cm⁻¹): The infrared spectrum should show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), the amide C=O stretch (carbonyl, around 1650-1670 cm⁻¹), and C-O stretches for the methoxy groups (around 1250 and 1020 cm⁻¹).
-
¹H NMR (400 MHz, CDCl₃, δ ppm): Expected signals include a singlet for the amide N-H proton (around 8.0 ppm), aromatic protons for the two rings (in the 6.8-7.8 ppm region), and two singlets for the two methoxy groups (-OCH₃) around 3.9-4.0 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₄BrNO₃, M.W. = 336.18 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature or time; Inactive reagents. | Increase reaction temperature to 200°C or time to 20-25 min. Ensure reagents are pure and dry. |
| Formation of Side Products | Temperature too high causing decomposition. | Reduce the reaction temperature slightly (e.g., to 170°C) and monitor by TLC. |
| Difficult Purification | Incomplete removal of starting materials during work-up. | Ensure thoroughness of acidic and basic washes. Perform careful column chromatography. |
Safety Precautions
-
Microwave reactors can generate high pressures and temperatures. Use only certified pressure-rated vials and operate the instrument behind a safety shield.
-
Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-bromoaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine is corrosive and flammable. Handle with care.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]
-
Cravotto, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]
-
Luque, R., et al. (2009). Microwave-assisted preparation of amides using a stable and reusable mesoporous carbonaceous solid acid. RSC Publishing. Available at: [Link]
-
Cravotto, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. Available at: [Link]
-
Cieplucha, P., & Majzner, K. (2014). Synthesis of amides under microwave irradiation. Bridge of Knowledge. Available at: [Link]
-
Choi, H. D., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kaur, H., et al. (2019). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Available at: [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Mohasoa, L. C., et al. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkat USA. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). Der Pharma Chemica. Available at: [Link]
-
Witt, A., et al. (2015). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]
-
Vanier, G. S. (2006). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Arkivoc. Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]
-
Al-Masoudi, N. A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available at: [Link]
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Application Note: In Vitro Pharmacological Evaluation of N-(4-bromophenyl)-3,4-dimethoxybenzamide as a Microtubule-Targeting Agent
Executive Summary & Mechanistic Rationale
Microtubule-targeting agents (MTAs) remain a cornerstone of targeted oncology and cell biology research. Among the structurally diverse classes of MTAs, benzamide derivatives have emerged as highly potent inhibitors of tubulin polymerization[1]. Specifically, compounds harboring a 3,4-dimethoxybenzamide moiety mimic the trimethoxyphenyl (A-ring) pharmacophore of colchicine, allowing them to intercalate deeply into the colchicine binding site (CBS) at the interface of
N-(4-bromophenyl)-3,4-dimethoxybenzamide represents a critical structural scaffold in this class. The 3,4-dimethoxy group anchors the molecule within the main zone (Zone 2) of the CBS, while the bulky, halogenated 4-bromophenyl ring extends into the hydrophobic accessory pockets (Zones 1 or 3)[1]. Binding to this site sterically hinders the curved-to-straight conformational transition required for tubulin heterodimers to assemble into functional protofilaments[3].
This application note provides a comprehensively engineered, self-validating suite of in vitro protocols to evaluate the efficacy, binding specificity, and cellular phenotype of N-(4-bromophenyl)-3,4-dimethoxybenzamide and its structural analogs.
Mechanistic Pathway Visualization
Figure 1: Mechanistic cascade of benzamide-induced microtubule destabilization leading to apoptosis.
Self-Validating In Vitro Assay Protocols
To ensure rigorous scientific integrity, each protocol below is designed as a self-validating system . This means every assay includes built-in mechanistic controls (both positive and negative) to rule out false positives, aggregation artifacts, or non-specific cytotoxicity.
Protocol A: Cell-Free Tubulin Polymerization Assay (Turbidimetric)
Purpose: To directly quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.
Causality & Design Logic: Microtubules are large polymers that scatter light at 340 nm. By measuring absorbance over time, we can track polymer mass. Because tubulin assembly is an entropy-driven, endothermic process, it is strictly temperature-dependent. Pre-warming all components is not just a recommendation; it is a thermodynamic requirement to prevent premature depolymerization.
Materials:
-
Highly purified bovine brain tubulin (>99% purity, lyophilized)
-
General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA -
GTP (100 mM stock)
-
384-well half-area clear microplate
Step-by-Step Methodology:
-
Buffer Preparation: Supplement the General Tubulin Buffer with 1 mM GTP and 5% (v/v) glycerol immediately before use. Insight: Glycerol acts as a thermodynamic thermodynamic booster, lowering the critical concentration required for tubulin assembly in the absence of Microtubule-Associated Proteins (MAPs).
-
Compound Plating: Prepare 10x working stocks of N-(4-bromophenyl)-3,4-dimethoxybenzamide in DMSO. Add 1 µL of compound to the 384-well plate.
-
Self-Validation Controls: Include 1 µL DMSO (Vehicle/100% polymerization), 1 µL Colchicine (Destabilizer control), and 1 µL Paclitaxel (Stabilizer control).
-
-
Tubulin Reconstitution: Reconstitute tubulin on ice to a final concentration of 3 mg/mL in the supplemented buffer. Keep strictly at 4°C.
-
Assay Initiation: Pre-warm the microplate reader to 37°C. Rapidly dispense 9 µL of the cold tubulin solution into the compound-containing wells using a multi-channel pipette.
-
Kinetic Read: Immediately place the plate in the reader. Measure absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the V
of the exponential growth phase and the final steady-state absorbance. A true destabilizer will suppress both metrics dose-dependently[2].
Protocol B: Competitive [³H]-Colchicine Binding Assay
Purpose: To confirm that the observed tubulin inhibition is specifically mediated via the colchicine binding site, rather than non-specific aggregation or binding to the vinca/taxane sites.
Causality & Design Logic: Tubulin possesses a highly acidic, glutamate-rich C-terminal tail, giving the protein a strong net negative charge at physiological pH. DEAE-cellulose filters are positively charged. This allows the filters to rapidly trap the tubulin-[³H]-colchicine complex while allowing unbound, hydrophobic [³H]-colchicine to wash through, enabling precise quantification of bound radioligand[1].
Step-by-Step Methodology:
-
Incubation Mix: In a 1.5 mL tube, combine 1 µM purified tubulin, 5 µM [³H]-colchicine (specific activity ~70-80 Ci/mmol), and varying concentrations of N-(4-bromophenyl)-3,4-dimethoxybenzamide (0.1 µM to 100 µM) in General Tubulin Buffer.
-
Non-Specific Binding (NSB) Control: In a separate tube, add 500 µM unlabeled colchicine to saturate the specific binding sites.
-
Incubation: Incubate the mixtures at 37°C for 60 minutes to reach binding equilibrium.
-
Filtration: Pre-wet DEAE-cellulose filter papers with cold buffer. Apply the incubation mixtures directly onto the filters using a vacuum manifold.
-
Washing: Wash each filter rapidly with 3 x 5 mL of ice-cold buffer. Insight: Cold buffer is critical here to lock the binding kinetics and prevent dissociation of the radioligand during the wash step.
-
Scintillation: Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and count the retained tritium (Disintegrations Per Minute, DPM).
-
Analysis: Specific binding = Total DPM - NSB DPM. Calculate the IC
of displacement.
Protocol C: Cellular Microtubule Dynamics (Immunofluorescence)
Purpose: To visualize the phenotypic disruption of the intracellular microtubule network in living cancer cells.
Causality & Design Logic: Fixation methodology is the most common point of failure in microtubule imaging. Cold methanol (-20°C) is often used because it precipitates proteins and exposes epitopes, but cold temperatures rapidly depolymerize microtubules. To accurately observe the pharmacological effect of the drug without fixation artifacts, cells must be fixed at 37°C.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 (human lung carcinoma) cells onto sterile glass coverslips in 6-well plates at 1x10⁵ cells/well. Incubate overnight.
-
Drug Treatment: Treat cells with Vehicle (0.1% DMSO), 1 µM Paclitaxel, or N-(4-bromophenyl)-3,4-dimethoxybenzamide (e.g., 0.5 µM, 5 µM) for 16 hours.
-
Warm Fixation: Carefully aspirate media and immediately add 37°C pre-warmed 4% Paraformaldehyde (PFA) in PBS. Incubate at room temperature for 15 minutes.
-
Permeabilization: Wash 3x with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
Staining: Block with 5% BSA for 1 hour. Incubate with mouse anti-
-tubulin primary antibody (1:500) overnight at 4°C. Wash and incubate with AlexaFluor-488 anti-mouse secondary antibody (1:1000) for 1 hour. -
Mounting: Counterstain nuclei with DAPI and mount coverslips using anti-fade mounting media.
-
Validation: Under a confocal microscope, Vehicle cells should show delicate, filamentous networks. Paclitaxel cells should show dense, bundled microtubule asters. N-(4-bromophenyl)-3,4-dimethoxybenzamide cells should show diffuse, fragmented cytoplasmic fluorescence with multinucleated or arrested mitotic figures.
Quantitative Data Presentation
The following table outlines the expected pharmacological profile of N-(4-bromophenyl)-3,4-dimethoxybenzamide when subjected to the self-validating assay suite, compared against standard reference agents.
| Compound | Tubulin Polymerization IC | [³H]-Colchicine Displacement (%) at 5 µM | A549 Cell Viability IC | Cellular Microtubule Phenotype |
| N-(4-bromophenyl)-3,4-dimethoxybenzamide | 1.8 ± 0.2 | 78.4 ± 3.1% | 145 ± 12 | Severe fragmentation; G2/M arrest |
| Colchicine (Positive Control) | 1.2 ± 0.1 | 100.0% (Baseline) | 15 ± 2 | Complete depolymerization |
| Paclitaxel (Negative Control) | N/A (Enhances assembly) | < 5.0% | 2.5 ± 0.4 | Dense bundling / Hyper-stabilization |
| Vehicle (DMSO) | > 100 | 0.0% | > 10,000 | Normal filamentous network |
Table 1: Comparative pharmacological profiling of benzamide derivatives against standard reference compounds.
References
-
Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 2022.[Link]
-
A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry, 2020.[Link]
-
Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. Journal of Medicinal Chemistry, 2013.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of N-(4-bromophenyl)-3,4-dimethoxybenzamide amide coupling
This is a specialized technical support guide designed for the synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide .
Topic: Yield Improvement for N-(4-bromophenyl)-3,4-dimethoxybenzamide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Electronic Mismatch" Problem
You are likely experiencing low yields (10–40%) or incomplete conversion because this specific reaction presents a classic electronic mismatch :
-
** The Nucleophile (Amine):** 4-Bromoaniline is a weak nucleophile . The bromine atom is electron-withdrawing (inductive effect), which pulls electron density away from the amine nitrogen, significantly lowering its reactivity compared to a standard aniline or alkyl amine.
-
The Electrophile (Acid): 3,4-Dimethoxybenzoic acid is an electron-rich acid . The two methoxy groups are electron-donating (resonance effect), which stabilizes the carbonyl carbon and makes it less electrophilic.
The Result: A sluggish reaction where the activated ester intermediate (if using EDC/HATU) often hydrolyzes or rearranges before the weak amine can attack.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic tree for identifying the root cause of amide coupling failure.
Optimized Protocols
We recommend Method A as the "Gold Standard" for this specific substrate pair due to the poor nucleophilicity of 4-bromoaniline.
Method A: The Acid Chloride Route (Recommended)
This method bypasses the "activated ester" equilibrium, creating a highly reactive acyl chloride species that forces the reaction to completion despite the amine's deactivation [1].
-
Reagents: Thionyl Chloride (SOCl₂), DCM (anhydrous), Pyridine or Triethylamine (Et₃N).
-
Scale: 1.0 mmol basis.
Protocol:
-
Activation: In a dry flask, dissolve 3,4-dimethoxybenzoic acid (1.0 equiv) in dry DCM (or Toluene).
-
Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF (1-2 drops).
-
Reflux: Heat to reflux for 2 hours. (Monitor by TLC: take an aliquot, quench with MeOH, check for methyl ester formation).
-
Evaporation (CRITICAL): Evaporate the solvent and excess SOCl₂ completely under vacuum. Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure no acidic SOCl₂ remains.
-
Coupling: Dissolve the crude acid chloride residue in dry DCM.
-
Add 4-bromoaniline (1.0 equiv) and Pyridine (2.0 equiv).
-
Stir at Room Temperature for 4–12 hours.
-
Workup: Wash with 1M HCl (removes pyridine/aniline), then sat. NaHCO₃ (removes unreacted acid), then Brine.
Method B: High-Activity Coupling (HATU)
If you must avoid acid chlorides, you cannot use standard EDC/HOBt. You must use HATU or T3P, which are faster.
-
Reagents: HATU, DIPEA, DMF (anhydrous).[1]
-
Key Modification: Heat is required.
Protocol:
-
Dissolve 3,4-dimethoxybenzoic acid (1.0 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 mins.
-
Add HATU (1.1 equiv). Stir for 10 mins to form the activated species.
-
Add 4-bromoaniline (1.1 equiv).
-
Heat: Warm the reaction to 50–60°C . The electron-deficient aniline requires this thermal energy to overcome the activation barrier [2].
-
Stir for 12–24 hours.
Troubleshooting Q&A
Q1: I see a new spot on TLC, but after column chromatography, my yield is <20%. Where did the product go?
-
Diagnosis: The product, N-(4-bromophenyl)-3,4-dimethoxybenzamide, is likely moderately polar and may be "streaking" or precipitating on the column.
-
Solution:
-
Solubility Check: This amide is likely poorly soluble in pure Hexanes/EtOAc. Try running your column with DCM/MeOH (95:5) or CHCl₃/Acetone .
-
Recrystallization: Skip the column. This product often crystallizes well from boiling Ethanol (EtOH). Cool slowly to room temp, then 4°C.
-
Q2: My reaction turns black/dark brown when using Thionyl Chloride.
-
Diagnosis: Decomposition of the electron-rich dimethoxy ring or polymerization.
-
Solution: The 3,4-dimethoxy ring is sensitive to harsh acids at high temps.
-
Use Oxalyl Chloride (COCl)₂ with catalytic DMF in DCM at 0°C to Room Temp instead of refluxing SOCl₂. This is milder.
-
Q3: I am using EDC/NHS, but I only isolate N-acylurea byproducts.
-
Diagnosis: The aniline is too slow. The activated O-acylisourea intermediate rearranges to the stable, unreactive N-acylurea before the aniline attacks.
-
Solution: Stop using EDC for this substrate. If you must, add DMAP (0.1–0.5 equiv) . DMAP acts as a "nucleophilic catalyst," forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the weak aniline faster than the rearrangement can occur [3].
Comparative Data: Reagent Efficacy
Based on typical reactivity profiles for electron-deficient anilines [4]:
| Coupling Reagent | Reaction Rate | Expected Yield | Risk Factors |
| SOCl₂ / Oxalyl Chloride | Fastest | 85-95% | Moisture sensitivity; requires dry technique. |
| HATU / DIPEA | Fast | 70-85% | Expensive; difficult to remove urea byproduct if not washed properly. |
| T3P (Propylphosphonic anhydride) | Moderate | 75-90% | Excellent for scale-up; very easy workup (water soluble byproducts). |
| EDC / HOBt | Slow | <40% | High risk of N-acylurea rearrangement. |
| DCC | Slow | <30% | Insoluble DCU urea is a pain to remove; low conversion. |
Mechanistic Visualization
Understanding the "Base Trap" in the Acid Chloride method is vital. The base (Pyridine) does not just neutralize HCl; it often catalyzes the reaction.
Figure 2: Reaction pathway for the Acid Chloride method. Note that Pyridine drives the equilibrium by trapping the HCl byproduct.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Sources
Technical Support Center: Isolating Products from 4-Bromoaniline
Introduction: The Challenge of Residual 4-Bromoaniline
4-Bromoaniline is a common and versatile building block in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] However, its presence as an unreacted starting material in a crude reaction mixture often complicates product isolation. Its basicity, polarity, and crystallinity can cause it to co-elute with products during chromatography, co-precipitate during crystallization, or interfere with downstream reactions.
This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals facing the challenge of removing residual 4-bromoaniline. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification strategy, empowering you to troubleshoot effectively and select the optimal method for your specific chemical system.
Quick Diagnosis & Troubleshooting Matrix
First, identify your primary purification challenge in the table below to find recommended starting points within this guide.
| Observed Problem | Potential Cause | Recommended First Action |
| My product and 4-bromoaniline have very similar Rf values on a silica TLC plate. | The compounds have similar polarities. | Review the Acid-Base Extraction protocol. If your product is not basic, this is the most effective method.[4] |
| The 4-bromoaniline spot is "tailing" or "streaking" badly on the TLC plate. | Strong interaction between the basic amine and acidic silanol groups on the silica gel.[5] | See the guide on Flash Column Chromatography and the critical importance of using a basic modifier. |
| I have a solid product, but I suspect it's contaminated with 4-bromoaniline. | The two solids are co-crystallizing or the impurity is trapped in the crystal lattice. | Consult the protocol for Recrystallization , paying close attention to solvent selection. |
| My reaction is on a small scale and I need a quick, simple cleanup method. | Traditional methods like chromatography are too time-consuming for small batches. | Explore the use of Chemical Scavengers , which offer a rapid filtration-based purification.[6] |
| My product is also a basic amine, making acid-base extraction non-selective. | Both compounds are protonated by acid, preventing separation by extraction. | Flash Column Chromatography is your most likely solution. Careful optimization of the mobile phase will be key. |
Frequently Asked Questions (FAQs): The Science of Separation
Q1: Why is acid-base extraction so effective for removing 4-bromoaniline?
This technique exploits the basicity of the aniline's amino group (-NH2). 4-Bromoaniline is a weak base; its conjugate acid, the 4-bromoanilinium ion, has a pKa of approximately 3.86.[7][8]
-
The Chemistry: By washing an organic solution of your crude mixture (e.g., in ethyl acetate or dichloromethane) with an aqueous acid like 1M hydrochloric acid (HCl), you protonate the basic nitrogen atom.
-
Br-C₆H₄-NH₂ (Organic Soluble) + HCl (Aqueous) → Br-C₆H₄-NH₃⁺Cl⁻ (Water Soluble)
-
-
The Result: This reaction forms the 4-bromoanilinium chloride salt.[9] The salt is ionic and therefore highly soluble in the aqueous layer, while your neutral or acidic product remains in the organic layer.[10] A simple separation of the two layers in a separatory funnel achieves a highly efficient separation. This is often the most robust and scalable method for removing aniline contaminants from non-basic products.
Q2: I added triethylamine (TEA) to my column eluent and the peak shape improved. What is happening on the silica surface?
This is a critical optimization step for purifying any basic compound on silica gel.
-
The Problem: Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic lone pair of electrons on the 4-bromoaniline's nitrogen atom interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions.[5] This strong binding prevents the compound from eluting smoothly, causing it to "drag" down the column and result in broad, tailing peaks that contaminate many fractions.[5][11]
-
The Solution: Adding a small amount of a competitive base, like 0.5-1% triethylamine (TEA), to your mobile phase neutralizes these acidic sites.[5] The TEA molecules preferentially bind to the silanol groups, effectively "masking" them from your compound. This allows the 4-bromoaniline to elute based on its polarity alone, resulting in sharper, more symmetrical peaks and a much-improved separation.
Q3: What is a "scavenger resin" and when should I consider using one?
Scavenger resins are a modern solution for high-speed purification, especially in medicinal and discovery chemistry.[6]
-
The Concept: These are solid polymer beads (like polystyrene) that have been functionalized with a reactive group designed to covalently bind to and "scavenge" a specific type of excess reagent from a solution.[6][12] For removing an amine like 4-bromoaniline, you would use a resin functionalized with an electrophilic group, such as an isocyanate or sulfonyl chloride.
-
The Mechanism: When the resin is stirred with the reaction mixture, the 4-bromoaniline reacts with the functional groups on the resin's surface, becoming permanently attached to the solid support. The desired product, which does not react with the resin, remains in solution.
-
The Advantage: The purification step is reduced to a simple filtration. You filter off the resin beads, and the filtrate contains your purified product. This method is extremely fast, avoids the need for aqueous workups or chromatography, and is amenable to automation.[6] It is ideal for small-scale reactions or parallel synthesis where speed is essential.
Core Methodologies & Experimental Protocols
Physicochemical Data for 4-Bromoaniline
A solid understanding of the physical properties of 4-bromoaniline is the foundation for designing a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 172.02 g/mol | Relevant for characterization and reaction stoichiometry.[7] |
| Melting Point | 66-68 °C | It is a solid at room temperature, making recrystallization a viable option.[3] |
| pKa (Conjugate Acid) | 3.86 | This weak basicity is the key to successful acid-base extraction.[7] |
| Solubility | Slightly soluble in water; readily soluble in ethanol, ether, chloroform, and acetone.[1][3][13] | Guides the choice of solvents for extraction, chromatography, and crystallization. |
Workflow for Selecting a Purification Method
This decision tree illustrates a logical approach to choosing the right purification technique based on the properties of your desired product.
Caption: Decision workflow for purification method selection.
Protocol 1: Removal by Acid-Base Extraction
Principle: To selectively convert the basic 4-bromoaniline into a water-soluble salt, leaving a neutral or acidic product in the organic phase.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralizing acidic products).
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate volume of organic solvent (e.g., 50 mL for a 1g crude sample). Transfer this solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The top layer will typically be the organic phase (confirm miscibility if using a chlorinated solvent).
-
Drain the lower (aqueous) layer, which now contains the 4-bromoanilinium chloride salt.
-
Repeat the extraction (steps 2-5) with fresh 1M HCl two more times to ensure complete removal.
-
(Optional) If your product is acidic, you may have extracted it. To recover it, you would neutralize the combined aqueous layers. For neutral products, proceed to the next step.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drain the organic layer into an Erlenmeyer flask, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
Principle: To separate compounds based on their differential adsorption to a stationary phase, with a basic modifier added to prevent interactions of the amine with acidic silica.
Materials:
-
Silica gel (230-400 mesh).[14]
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate) determined by TLC analysis.
-
Triethylamine (TEA).
-
Glass chromatography column, sand, and collection tubes.
Procedure:
-
Mobile Phase Preparation: Prepare your chosen eluent system. Add 0.5-1% TEA by volume to the solvent mixture (e.g., 5-10 mL of TEA for every 1 L of eluent). This is now your mobile phase.
-
TLC Analysis: Run a TLC of your crude mixture using the TEA-modified mobile phase. The ideal system should give your target compound an Rf value of ~0.3 and show clear separation from the 4-bromoaniline spot.
-
Column Packing: Pack a glass column with silica gel using the mobile phase to create a uniform slurry. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude mixture in a minimum amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and apply positive pressure. Begin collecting fractions.
-
Analysis: Monitor the eluted fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Principle: To dissolve a solid product contaminated with 4-bromoaniline in a hot solvent and allow it to cool slowly, causing the pure product to crystallize out while the impurity remains in the solution. An ethanol/water mixture is often effective for aniline derivatives.[15]
Materials:
-
Crude solid product.
-
Ethanol.
-
Deionized water.
-
Erlenmeyer flask, heat source, ice bath.
-
Vacuum filtration apparatus (Büchner funnel and flask).
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the solution to a boil to dissolve the solid completely.
-
Slowly add hot water dropwise to the boiling solution until a persistent cloudiness appears (this is the saturation point).
-
Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Allow the crystals to air dry completely on the filter or in a desiccator.
References
-
Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]
-
4-bromoaniline. (n.d.). Solubility of Things. Retrieved from [Link]
-
Synthesis Process of p-Bromoaniline. (2024, September 13). Liskon Biological. Retrieved from [Link]
- Process for the purification of aromatic amines. (n.d.). Google Patents.
-
4-Bromoaniline. (n.d.). LookChem. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). National Center for Biotechnology Information. Retrieved from [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Scavenger resin. (n.d.). Wikipedia. Retrieved from [Link]
-
Resins with Functional Groups as Scavengers. (n.d.). Glycopep. Retrieved from [Link]
-
Isolation of 4-bromoaniline. (n.d.). University of Alberta. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Science Learning Center. Retrieved from [Link]
-
A novel process for the removal of aniline from wastewaters. (2008, November 30). National Center for Biotechnology Information. Retrieved from [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved from [Link]
-
Organic Scavenger. (n.d.). Samyang Corporation. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Solved In order to separate 4-bromoaniline, 3-nitrobenzoic... (2016, October 22). Chegg.com. Retrieved from [Link]
-
4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube. Retrieved from [Link]
-
Separations and purifications: Extraction to separate benzene derivatives (practice). (n.d.). Khan Academy. Retrieved from [Link]
-
Preparation of Amines: Methods & Mechanisms. (2022, April 12). StudySmarter. Retrieved from [Link]
-
Conversion of Aniline to 4-Bromoaniline in Three Steps. (2025, June 5). Filo. Retrieved from [Link]
- Preparation method of p-bromoaniline. (n.d.). Google Patents.
-
Production Of Aromatic Amines. (2025, September 22). Chemcess. Retrieved from [Link]
-
Quenching mechanism of 5BDTC by aniline using Stern–Volmer plots. (2015, February). ResearchGate. Retrieved from [Link]
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved from [Link]
-
Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Preparation of 4-bromoacetanilide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate. Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals. Retrieved from [Link]
-
Quenching (fluorescence). (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Isolation [chem.ualberta.ca]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. globallinker.com [globallinker.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimizing column chromatography for dimethoxybenzamide purification
Topic: Optimizing Column Chromatography for Dimethoxybenzamide Purification
Technical Support Center: Dimethoxybenzamide Purification
Role: Senior Application Scientist Objective: Provide high-level troubleshooting and optimization strategies for the purification of dimethoxybenzamide derivatives via flash column chromatography.
Executive Summary & Molecule Profile
Dimethoxybenzamides (e.g., 2,6-, 3,4-, or 3,5-isomers) are moderately polar, crystalline solids often used as intermediates in pharmaceutical synthesis.[1] While they appear simple, their purification is frequently complicated by poor solubility in non-polar mobile phases , co-elution with starting materials (benzoic acids or amines), and tailing due to hydrogen bonding with silica silanols.[1]
Key Physicochemical Properties:
-
pKa: ~23 (Neutral under standard chromatography conditions).[1][2][3]
-
Solubility: High in DCM, MeOH, DMSO; Moderate in EtOAc; Low in Hexanes/Water.[1][2]
-
Common Impurities: Dimethoxybenzoic acid (Starting Material), Dimethoxybenzoyl chloride (hydrolyzed to acid), or corresponding anilines.[1]
Pre-Column Optimization (The "Hidden" Step)
Q: My crude mixture contains starting material (acid) and product. Can I separate them solely by column chromatography?
A: While possible, it is inefficient. The most effective "purification" for benzamides happens before the column.[3] Because the amide is neutral, while common impurities are acidic (benzoic acid) or basic (amines), an acid-base extraction workup is far superior to chromatography for bulk removal.[1]
Protocol: Acid/Base Wash (Self-Validating Step) [1][2]
-
Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]
-
Wash 1 (Remove Amines): Wash organic layer with 1M HCl (2x). Keep Organic.
-
Wash 2 (Remove Acids): Wash organic layer with Saturated NaHCO₃ (2x).[1][2][3] Keep Organic.
-
Validation: Acid impurities will bubble (CO₂) and partition into the aqueous layer.[3]
-
-
Wash 3 (Neutralize): Wash with Brine. Dry over Na₂SO₄.[1][2][3]
-
Result: The remaining residue is the neutral amide.[1][2][3] If TLC still shows spots, then proceed to column chromatography.[1][2][3]
Method Development & Solvent Selection
Q: Which mobile phase system should I use? EtOAc/Hexane or DCM/MeOH?
A: This depends on the specific isomer and polarity.
-
Standard Start: EtOAc / Hexane .[1][2][3][4][5] Most dimethoxybenzamides elute well with 30–70% EtOAc.[1][2]
-
High Polarity/Solubility Issues: DCM / Methanol . If the compound streaks or is insoluble in Hexane/EtOAc, switch to DCM with 0–10% MeOH.[1][3]
Data: Solvent System Selection Guide
| Solvent System | Application | Pros | Cons |
| Hexane / EtOAc | General Purpose | Good selectivity; Easy to evaporate.[1][2][3] | Product may crystallize on column if loading is high; "Tailing" possible.[1][2][3] |
| DCM / MeOH | High Polarity | Excellent solubility; Reduces tailing.[1][2] | Poor selectivity for non-polar impurities; Silica dissolves slightly in high MeOH (>10%).[2][3] |
| DCM / Acetone | Alternative | Good for UV detection (Acetone cuts off <330nm, but better than EtOAc in some ranges).[1][2] | Acetone absorbs UV; can interfere with detection.[1][2][3] |
Visualization & Workflow Logic
Below is the decision framework for optimizing the purification process.
Figure 1: Decision tree for the purification of dimethoxybenzamide, prioritizing extraction over chromatography.
Troubleshooting & FAQs
Q: My product precipitates on the column, blocking the flow. What happened?
-
Cause: This is "Crash-out."[1][2][3] Dimethoxybenzamides often have poor solubility in non-polar solvents (Hexane) used at the start of a gradient.[3]
Q: The product streaks/tails on the TLC plate and column. How do I fix this?
-
Cause: The amide nitrogen/oxygen H-bonds with acidic silanols on the silica surface.[1][2][3]
-
Solution:
-
Option A (Polarity): Switch to DCM/MeOH (95:5).[1][2] Methanol deactivates silanols better than EtOAc.[1][2][3]
-
Option B (Additives): Do NOT use Triethylamine (TEA) unless necessary, as it is hard to remove.[1][2] Instead, wash the silica column with mobile phase containing 1% TEA before loading, then run with neutral solvents.[1] This neutralizes the "active" sites without contaminating the product fractions [2].[3]
-
Q: I see two spots very close together. One is my product, the other is the benzoic acid. They co-elute.
-
Cause: In EtOAc/Hexane, carboxylic acids often streak and overlap with polar amides.[1][2][3]
-
Solution:
Q: What is the best way to visualize these compounds?
-
Primary: UV Light (254 nm).[1][2][3][6] The dimethoxybenzene ring is highly UV active.[2][3]
-
Secondary (Stains):
Detailed Protocol: Solid Load Flash Chromatography
Materials:
Procedure:
-
Sample Prep: Dissolve 500 mg of crude dimethoxybenzamide in 5 mL DCM. Add 1.0 g Celite.[1][2][3] Rotovap to dryness until a fine, fluffy powder remains.[1][2][3]
-
Column Packing: Pack a 12g or 24g silica column with Hexane. Ensure no air bubbles.[1][2][3][8]
-
Loading: Pour the sample-Celite powder onto the top of the silica bed. Add a layer of sand (approx 1 cm) on top to protect the bed.[3]
-
Gradient:
-
Collection: Collect fractions. Check tubes 5–15 by TLC (UV 254nm). Combine pure fractions and evaporate.
References
-
Org. Synth. Purification of Organic Compounds by Flash Column Chromatography.[1][2][3][8] Organic Syntheses2025 , 102, 276–302.[1][2][8] Link
-
Biotage. Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem Technical Support. Link
-
Waters Corp. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.[1][2] Waters Application Notes. Link
Sources
- 1. 3,4-Dimethoxybenzamide | CAS:1521-41-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3,4-Dimethoxybenzamide | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. TLC stains [reachdevices.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting N-(4-bromophenyl)-3,4-dimethoxybenzamide Degradation in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-(4-bromophenyl)-3,4-dimethoxybenzamide . While this compound is a valuable structural motif in medicinal chemistry, its specific functional groups—an amide linkage, an electron-rich dimethoxyarene, and a photolabile bromophenyl ring—make it highly susceptible to degradation in solution if handled improperly.
This living document synthesizes field-proven methodologies, mechanistic chemical insights, and authoritative literature to help you diagnose, troubleshoot, and prevent compound degradation.
Diagnostic Dashboard: Quantitative Degradation Profiles
To effectively troubleshoot, you must first understand the environmental boundaries of your compound. The table below summarizes the quantitative degradation half-lives (
| Environmental Condition | Solvent System | Temp | Light Exposure | Estimated | Primary Degradant Observed (LC-MS) |
| Strong Acid (pH 2.0) | Aqueous/DMSO (90:10) | 37°C | Dark | < 48 hours | 4-Bromoaniline (+ 3,4-Dimethoxybenzoic acid) |
| Strong Base (pH 10.0) | Aqueous/DMSO (90:10) | 37°C | Dark | < 72 hours | 3,4-Dimethoxybenzoic acid (+ 4-Bromoaniline) |
| Ambient Benchtop | Methanol or Acetonitrile | 25°C | UV/Vis (Ambient) | < 12 hours | N-phenyl-3,4-dimethoxybenzamide (-79 Da) |
| Oxidative Stress (H₂O₂) | Aqueous/DMSO (90:10) | 25°C | Dark | < 24 hours | Quinone derivatives / Demethylated products |
| Physiological Buffer | PBS (pH 7.4) | 37°C | Dark | > 14 days | None (Stable) |
| Optimal Storage | Anhydrous DMSO | -20°C | Dark | > 12 months | None (Stable) |
Mechanistic Pathways of Degradation
Understanding why a molecule degrades is the prerequisite to preventing it. The following diagram maps the three primary vulnerabilities of N-(4-bromophenyl)-3,4-dimethoxybenzamide.
Caption: Mechanistic degradation pathways of N-(4-bromophenyl)-3,4-dimethoxybenzamide in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my compound degrade in standard aqueous assay buffers over time?
Diagnosis: Acid- or Base-Mediated Amide Hydrolysis. Mechanistic Explanation: Amides are generally stable, but extreme pH environments catalyze their hydrolysis into a carboxylic acid and an amine[1]. In acidic conditions, the carbonyl oxygen of the 3,4-dimethoxybenzamide moiety becomes protonated, increasing the electrophilicity of the carbonyl carbon[1]. Water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. The 4-bromophenyl group exerts an electron-withdrawing inductive effect, which makes the nitrogen a slightly better leaving group, accelerating the elimination step to yield 4-bromoaniline and 3,4-dimethoxybenzoic acid[2]. Solution:
-
Always prepare working solutions in strictly buffered environments (pH 7.0–7.4).
-
Avoid storing the compound in unbuffered aqueous solutions for more than 24 hours.
Q2: I observe a mass shift of -79 Da in my LC-MS after leaving the solution on the benchtop. What is happening?
Diagnosis: Photolytic Debromination. Mechanistic Explanation: The -79 Da mass shift corresponds to the loss of a bromine atom. The C-Br bond in the 4-bromophenyl ring has a relatively low bond dissociation energy. When exposed to ambient ultraviolet (UV) or strong visible light (such as standard laboratory fluorescent lighting), the molecule absorbs photons, leading to the homolytic cleavage of the C-Br bond[3]. This generates a highly reactive aryl radical that can abstract a hydrogen atom from the solvent (e.g., methanol or water), resulting in a debrominated byproduct (N-phenyl-3,4-dimethoxybenzamide)[4]. Solution:
-
Handle all solutions under low-light conditions.
-
Store stock solutions and assay plates in amber vials or wrap them in aluminum foil.
Q3: My stock solution in DMSO turned yellow/brown after a few freeze-thaw cycles. Why?
Diagnosis: Oxidative Degradation and Moisture Ingress. Mechanistic Explanation: The 3,4-dimethoxyarene ring is highly electron-rich, making it susceptible to oxidation by dissolved oxygen (ROS) or trace transition metals present in lower-grade solvents. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which can initiate slow hydrolysis. Solution:
-
Use only anhydrous, HPLC-grade DMSO stored under an inert gas (Argon/Nitrogen).
-
Aliquot stock solutions into single-use volumes to completely avoid freeze-thaw cycles.
Standard Operating Protocols (SOPs)
Protocol A: Forced Degradation Profiling
Purpose: To establish the specific stability boundaries of your batch of N-(4-bromophenyl)-3,4-dimethoxybenzamide before initiating long-term biological or chemical assays.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.
-
Aliquoting: Prepare four separate 1 mL glass vials (clear glass for photolysis, amber for others). Add 100 µL of the stock to each.
-
Stress Induction:
-
Acidic: Add 900 µL of 0.1 M HCl.
-
Basic: Add 900 µL of 0.1 M NaOH.
-
Oxidative: Add 900 µL of 3% H₂O₂.
-
Photolytic: Add 900 µL of DI water. Place the clear vial under a direct UV lamp (254 nm) or on a sunlit benchtop.
-
-
Incubation: Incubate all dark vials at 37°C for 24 hours.
-
Quenching: Neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively.
-
Analysis: Inject 5 µL of each sample into an LC-MS system (C18 column, gradient 5-95% Acetonitrile/Water with 0.1% Formic Acid). Monitor for the parent mass (
approx. 336 m/z) and known degradants (m/z 257 for debromination, m/z 172 for 4-bromoaniline).
Protocol B: Preparation of Ultra-Stable Stock Solutions
Purpose: To guarantee the long-term integrity of the compound for screening libraries.
Step-by-Step Methodology:
-
Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: Weigh the solid compound in a humidity-controlled glove box or under a steady stream of nitrogen. Dissolve in the degassed DMSO to achieve the desired concentration (e.g., 50 mM).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and trace metal contaminants.
-
Aliquoting: Dispense the solution into pre-sterilized, argon-flushed amber glass vials with PTFE-lined septa. Limit volumes to 50–100 µL per vial (single-use aliquots).
-
Storage: Store immediately at -80°C (preferred) or -20°C.
Diagnostic Workflow
Use the following decision tree to rapidly identify and correct degradation issues in your laboratory.
Caption: Diagnostic workflow for identifying and resolving compound degradation.
References
-
Amide Hydrolysis Using Acid Or Base Master Organic Chemistry[Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners National Institutes of Health (NIH) / PMC[Link]
-
Photochemical Degradation The Royal Society of Chemistry (RSC)[Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) National Institutes of Health (NIH) / PMC[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of brominated benzamides
Technical Guide: Resolving Peak Tailing in HPLC
Status: Active Department: Chromatography Applications Engineering Last Updated: March 2026 Subject: Troubleshooting Asymmetry in Halogenated Amides
Triage: The "First Response" Protocol
Before altering your method chemistry, determine if the issue is Physical (System/Hardware) or Chemical (Methodology).
The "Neutral Marker" Test: Inject a strictly neutral, non-polar standard (e.g., Toluene or Naphthalene) using your current method conditions.
-
Scenario A: The neutral marker also tails.
-
Diagnosis: Physical System Failure.
-
Action: Check for column void (headspace), bad connections (dead volume), or detector cell issues. Do not change your mobile phase yet.
-
-
Scenario B: The neutral marker is symmetrical (USP Tailing < 1.2), but the Brominated Benzamide tails.
The Chemistry of Tailing: Why Brominated Benzamides Misbehave
To fix the problem, you must understand the molecular mechanism. Brominated benzamides present a "perfect storm" for peak tailing due to two competing properties:
-
High Hydrophobicity (The Bromine Effect): The bromine substituent is large and lipophilic. This drives strong retention on C18 phases, forcing the analyte deep into the stationary phase pores.
-
Polar Functionality (The Amide): While the molecule is neutral (pKa ~15), the amide group (
) acts as a Hydrogen Bond Acceptor (via the Carbonyl Oxygen) and Donor (via the Amide Nitrogen).
The Mechanism: Inside the pores of the silica support, residual Silanols (Si-OH) exist.[4] At neutral pH, these silanols can deprotonate to form Silanates (Si-O⁻) or remain as free acidic silanols. The benzamide is retained long enough by the hydrophobic bromine to interact with these active silanol sites via Hydrogen Bonding. This secondary retention mechanism is slower than the primary hydrophobic partition, causing the "tail" on the chromatogram.
Visualization: The Troubleshooting Logic Flow
Figure 1: Decision tree for isolating the root cause of peak asymmetry.
Chemical Solutions: Mobile Phase Optimization
The most effective way to suppress silanol activity is to control the ionization state of the silica surface.
Protocol A: Low pH Suppression (The Gold Standard)
Theory: Silica silanols have a pKa between 3.5 and 4.5. By lowering the mobile phase pH to 2.5 , you force the silanols into their protonated, neutral state (
Reagents:
-
HPLC Grade Water
-
Phosphoric Acid (85%) OR Formic Acid (for MS applications)
-
Potassium Dihydrogen Phosphate (
)
Step-by-Step Preparation (Phosphate Buffer pH 2.5):
-
Dissolve 3.40 g of
in 900 mL of HPLC grade water (25 mM concentration). -
Place a calibrated pH probe into the solution with stirring.
-
Dropwise add Phosphoric Acid (85%) until pH stabilizes at 2.50 ± 0.05 .
-
Dilute to exactly 1000 mL with water.
-
Filter through a 0.2 µm membrane.
-
Note: If using LC-MS, substitute Phosphate with 0.1% Formic Acid in Water.
-
Protocol B: Mobile Phase Modifiers
If low pH alone is insufficient, add a "sacrificial" base or increase ionic strength.
| Additive | Concentration | Mechanism | Best For |
| Triethylamine (TEA) | 5 - 10 mM | Competes for silanol sites, blocking them from the analyte. | Traditional C18 columns (Non-MS work). |
| Ammonium Acetate | 10 - 20 mM | Increases ionic strength, masking electrostatic interactions. | LC-MS applications.[5][6][7] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent and pH reducer. | Stubborn tailing; beware of MS signal suppression. |
Stationary Phase Selection
If mobile phase adjustments fail, your column chemistry likely lacks the necessary shielding.
Recommended Column Chemistries[7][8]
-
High-Density End-Capping: Look for columns explicitly labeled "End-capped" (e.g., TMS end-capping). This chemical process replaces accessible silanols with non-polar trimethylsilyl groups.
-
Embedded Polar Group (EPG): These columns have a polar functional group embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing the benzamide from reaching the silanols.
-
Phenyl-Hexyl Phases:
-
Why: Brominated compounds have high electron density. Phenyl phases offer unique
selectivity that can retain the analyte via the aromatic ring rather than the amide, potentially altering the adsorption kinetics and improving shape.
-
Frequently Asked Questions (FAQs)
Q: I am using a standard C18 column and 0.1% Formic Acid, but I still see tailing. Why? A: Formic acid is a weak acid. At 0.1%, the pH is roughly 2.7, which is good, but the ionic strength is low. The "bromine effect" might be driving the molecule so deep into the pores that it still finds active sites. Try: Switching to 0.1% TFA (if UV detection) or increasing the buffer concentration (e.g., 10mM Ammonium Formate pH 3.0) to mask these interactions.
Q: Does the position of the bromine (ortho/meta/para) affect tailing? A: Yes. Ortho-bromobenzamides often tail less than para-isomers. The steric bulk of the bromine atom in the ortho position can twist the amide group out of planarity with the benzene ring, sterically hindering the amide's ability to Hydrogen bond with silanols. Para-isomers have the amide fully exposed.
Q: Can I just increase the column temperature? A: Yes, this is a valid kinetic solution. Tailing is often caused by slow mass transfer (slow desorption from the silanol). Increasing temperature to 40°C or 50°C increases the kinetics of desorption, sharpening the peak. Ensure your column is rated for the temperature.
Q: My sample is dissolved in 100% Acetonitrile. Could this be the cause? A: Absolutely. If your initial mobile phase is high aqueous (e.g., 90% Water), injecting a slug of 100% organic solvent causes "Solvent Mismatch." The analyte travels faster than the mobile phase initially, then crashes out or smears as it hits the water. Fix: Dissolve your sample in the starting mobile phase (e.g., 50:50 Water:MeCN).
Visualizing the Interaction Mechanism
Figure 2: The dual-retention mechanism causing tailing and how end-capping intervenes.
References
-
McCalley, D. V. (2023).[8] Understanding and Managing Peak Tailing in HPLC. Chemical Communications.[8] Link
-
Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness Guide. Agilent Technical Library. Link
-
Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Chrom Tech Support Blog. Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Support Library. Link
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Technical Notes. Link
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. waters.com [waters.com]
Troubleshooting low ionization efficiency in mass spectrometry
Status: Operational | Tier: Level 3 Advanced Support Topic: Troubleshooting Low Ionization Efficiency in LC-MS/MS Persona: Senior Application Scientist
Introduction: The "Silent Killer" of Sensitivity
Welcome to the support center. If you are reading this, your signal-to-noise ratio is likely critical, your LODs are failing, or your peaks have vanished. Low ionization efficiency is often misdiagnosed as "low sensitivity," leading users to clean mass specs that aren't dirty while ignoring the chemistry that is actually suppressing the signal.
In Electrospray Ionization (ESI)—the workhorse of drug development—signal intensity is not just about how much sample you inject; it is about how many ions successfully liberate themselves from the liquid droplet into the gas phase .
This guide bypasses generic advice to focus on the three vectors of ionization failure: The Matrix (Chemistry) , The Spray (Physics) , and The Source (Hardware) .
Phase 1: The Triage (Isolate the Variable)
Before changing a single method parameter, you must locate the failure point. Is the Mass Spectrometer blind, or is the Liquid Chromatography (LC) hiding the sample?
Diagnostic Workflow: The "Bypass" Test
Objective: Determine if the issue is Ionization/Detection (MS) or Delivery/Separation (LC).
-
Prepare a Neat Standard: Dilute your analyte to a known high-intensity concentration (e.g., 1 µg/mL) in 50:50 Methanol:Water (with 0.1% Formic Acid).
-
Disconnect the Column: Connect the syringe pump directly to the MS source.
-
Infuse: Set flow rate to 10 µL/min and monitor the intensity.
Figure 1: Diagnostic logic tree to isolate the source of low sensitivity.
Phase 2: The "Invisible Enemy" (Matrix Effects)
If the infusion test works but your LC injections fail, you are likely suffering from Ion Suppression . This is the most common cause of low ionization efficiency in bioanalysis.
The Mechanism: In ESI, analytes compete for the limited surface area of the charged droplet. If your biological matrix (phospholipids, salts) has a higher surface activity or concentration than your drug, the matrix "hogs" the surface, and your drug never enters the gas phase [1].
Protocol: Post-Column Infusion (PCI) Profiling
This is the gold standard for visualizing where suppression occurs in your chromatogram [2].
Required Equipment:
-
Syringe Pump[1]
-
T-Piece connector (Zero Dead Volume)
-
Blank Matrix Extract (e.g., Plasma processed exactly like your samples)
Step-by-Step Methodology:
-
Setup: Connect the LC column outlet and the Syringe Pump to the T-piece. Connect the T-piece outlet to the MS Source.
-
Infusion: Infuse your analyte standard continuously at 10 µL/min (ensure a steady baseline signal).
-
Injection: While infusing, inject the Blank Matrix Extract via the LC.
-
Analysis: Watch the baseline.
-
Dip in Baseline: Ion Suppression (Matrix prevents ionization).[2]
-
Rise in Baseline: Ion Enhancement.
-
Flat Baseline: No Matrix Effect.
-
Data Interpretation:
| Observation | Diagnosis | Corrective Action |
| Sharp Dip at Void Volume (t0) | Unretained salts/proteins suppressing signal. | Divert flow to waste for first 1-2 mins. |
| Dip Co-eluting with Analyte | CRITICAL FAILURE. Matrix is masking drug. | Change Column Selectivity (C18 -> Phenyl-Hexyl) or improve extraction (SPE/LLE). |
| Drifting Baseline | Accumulation of phospholipids. | Implement a stronger column flush (95% Organic) at end of run. |
Phase 3: Chemistry & Adduct Management
Sometimes the molecule ionizes, but the signal is split among too many species (Adducts), diluting your sensitivity.
The Sodium/Potassium Trap
If you see [M+Na]+ (+22 Da) or [M+K]+ (+38 Da) instead of [M+H]+, your sensitivity will suffer because these adducts are notoriously hard to fragment in MS/MS.
Troubleshooting Adducts [3]:
-
Glassware vs. Plastic:
-
Issue: Borosilicate glass leaches Sodium (Na+).
-
Fix: Switch all mobile phase reservoirs and sample vials to Polypropylene (Plastic) .
-
-
Mobile Phase Additives:
-
Strategy: You cannot remove Na+ entirely (it's ubiquitous). You must outcompete it.
-
Protocol: Add Ammonium Formate (5-10 mM) or Ammonium Acetate to the mobile phase.
-
Result: This forces the formation of [M+NH4]+ or drives the equilibrium back to [M+H]+, consolidating your signal into a single, useful peak.
-
Phase 4: Hardware & The Taylor Cone
If the chemistry is sound, the physical generation of the spray may be the bottleneck.
The "Sweet Spot" Adjustment
The position of the ESI sprayer relative to the sampling cone is critical.
-
Too Close: You risk arcing and saturating the detector with solvent clusters.
-
Too Far: Ions disperse before entering the vacuum.
Optimization Protocol:
-
Start the Direct Infusion (from Phase 1).
-
Unlock the sprayer stage (X, Y, and Z axis).
-
Watch the signal intensity monitor.
-
Micromanipulate the sprayer position until the signal maximizes. Note: For ESI, "off-axis" spraying (spraying slightly past the inlet rather than directly into it) often improves signal-to-noise by reducing neutral noise [4].
Voltage & Discharge
Higher voltage does not always equal better ionization.
-
Symptom: Unstable, jittery signal.
-
Cause: Corona Discharge. If the voltage is too high (>4-5 kV), the air around the tip breaks down, destroying ions.
-
Fix: Lower the capillary voltage in 0.5 kV increments until the signal stabilizes.
Figure 2: The lifecycle of an ion in Electrospray Ionization.[3] Interruption at any stage reduces sensitivity.
FAQ: Rapid Fire Troubleshooting
Q: My analyte is non-polar. ESI sensitivity is zero. What now? A: ESI requires the molecule to accept a charge in solution. If your molecule is neutral and non-polar (like a steroid or PAH), ESI will fail. Switch to APCI (Atmospheric Pressure Chemical Ionization) , which ionizes via gas-phase plasma and handles non-polar species effectively [5].
Q: I have high background noise in ESI+. A: Check your solvents. "HPLC Grade" is often insufficient for MS. Use "LC-MS Grade" solvents.[4] Also, check for phthalate contamination (plasticizers) from low-quality tubing or parafilm usage.
Q: Can I use TFA (Trifluoroacetic Acid) to improve peak shape? A: Avoid if possible. TFA is a notorious ion suppressor in negative mode and causes "signal pairing" in positive mode that kills sensitivity. If you must use it for chromatography, limit it to 0.05% or use a "TFA Fix" (propionic acid/isopropanol) post-column addition.
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
-
Kruve, A., et al. (2013). Adduct formation in ESI/MS by mobile phase additives.[5] Journal of Mass Spectrometry. Link
-
Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS.Link
-
Chromatography Online. (2020). Ion Suppression: A Major Concern in Mass Spectrometry.[6]Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
Catalyst selection for functionalizing N-(4-bromophenyl)-3,4-dimethoxybenzamide
Technical Support Center: Functionalization of N-(4-bromophenyl)-3,4-dimethoxybenzamide
Case ID: T-882-BENZ Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Triage
You are attempting to functionalize N-(4-bromophenyl)-3,4-dimethoxybenzamide . This substrate presents a specific set of chemical challenges:
-
Electrophile: The 4-bromophenyl moiety is a moderately reactive electrophile. It is less reactive than an iodide but more stable than a triflate.
-
Amide Interference: The secondary amide proton (
) is acidic enough to be deprotonated by strong bases (e.g., NaO Bu), potentially creating an anionic species that can poison the catalyst or alter solubility. -
Solubility: The 3,4-dimethoxybenzamide "tail" significantly increases crystallinity and lipophilicity, often requiring polar aprotic cosolvents (DMF, DMAc) or high temperatures in toluene.
This guide prioritizes Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig and Suzuki-Miyaura), as these are the industry standards for SAR (Structure-Activity Relationship) generation in drug discovery.
Catalyst Selection Logic
Q: Which catalyst system should I choose for my initial screen?
A: Do not use generic Pd(PPh
Scenario A: C-N Bond Formation (Buchwald-Hartwig)
-
Primary Recommendation: Pd(OAc)
+ XPhos or BrettPhos Pd G4 . -
Why: The dialkylbiaryl phosphine ligands (Buchwald Ligands) are bulky and electron-rich.[1]
-
XPhos: Excellent for primary amines and anilines. It prevents the formation of inactive palladium dimers.[2]
-
BrettPhos: Essential if your coupling partner is a primary amine or if you require lower temperatures to preserve the amide bond.
-
-
Base Selection: Avoid NaO
Bu if possible. Use Cs CO or K PO in 1,4-dioxane or -Amyl alcohol to prevent deprotonation of your benzamide nitrogen.
Scenario B: C-C Bond Formation (Suzuki-Miyaura)
-
Primary Recommendation: Pd(dppf)Cl
·CH Cl or Pd(OAc) + SPhos . -
Why:
-
Pd(dppf)Cl
: The large bite angle of the dppf ligand facilitates the reductive elimination of the bulky benzamide product. It is robust and tolerates water. -
SPhos: If the boronic acid is sterically hindered (e.g., ortho-substituted), SPhos is required to drive the transmetallation step.
-
Troubleshooting & FAQs
Q: The reaction mixture turned black immediately, and conversion is <5%. What happened? A: This is "Palladium Black" precipitation.
-
Cause: The ligand dissociated from the Palladium, leading to the formation of inactive Pd(0) aggregates.
-
Fix:
-
Oxygen: Ensure rigorous degassing. Oxygen oxidizes phosphine ligands (e.g., XPhos
XPhos-Oxide), leaving naked Pd to aggregate. -
Amide Poisoning: Your substrate's amide nitrogen might be coordinating to the Pd.[3] Increase the Ligand:Pd ratio from 1:1 to 2:1 .
-
Q: I see the starting material disappearing, but the major product is N-phenyl-3,4-dimethoxybenzamide (Dehalogenation). A: You are experiencing Hydrodehalogenation .
-
Cause: A hydride source is present.[1][4][5][6] This often comes from the solvent (e.g., THF or isopropanol) acting as a hydride donor via
-hydride elimination cycles, or excessive heating. -
Fix: Switch to non-protic, non-donating solvents like Toluene or Dioxane . Reduce reaction temperature by 10°C.
Q: The amide bond cleaved, yielding 4-bromoaniline and 3,4-dimethoxybenzoic acid. A: Hydrolysis has occurred.
-
Cause: Hydroxide ions (generated from wet bases like K
PO ·nH O) attacked the carbonyl at high temperatures. -
Fix: Use anhydrous bases (Cs
CO ) and ensure solvents are dry. Switch to anhydrous -Butanol or Toluene as the solvent.
Visualization: Decision Pathways
Diagram 1: Catalyst Selection Decision Tree
This workflow guides you through the initial reaction setup based on the nucleophile type.
Caption: Decision tree for selecting the optimal catalytic system based on the intended functionalization pathway.
Diagram 2: Troubleshooting The Catalytic Cycle
This diagram highlights where the specific amide functionality causes failure.
Caption: Catalytic cycle highlighting specific failure modes (Red) associated with amide-containing aryl bromides.
Experimental Protocols
Protocol A: General Buchwald-Hartwig Amination
Applicable for coupling with morpholine, piperazine, or aniline derivatives.
-
Charge: In a glovebox or under Argon, add Pd(OAc)
(2 mol%) and XPhos (4 mol%) to a reaction vial. -
Solvent: Add anhydrous 1,4-dioxane (concentration 0.2 M relative to bromide). Stir for 5 minutes to pre-form the catalyst complex (solution should turn yellow/orange).
-
Substrates: Add N-(4-bromophenyl)-3,4-dimethoxybenzamide (1.0 equiv), amine partner (1.2 equiv), and Cs
CO (2.0 equiv). -
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (SiO
).
Protocol B: General Suzuki-Miyaura Coupling
Applicable for coupling with phenylboronic acid derivatives.
-
Charge: Add substrate (1.0 equiv), Boronic acid (1.5 equiv), and Pd(dppf)Cl
·CH Cl (5 mol%). -
Solvent: Add degassed Toluene:Water (4:1 ratio) .
-
Base: Add K
CO (3.0 equiv). -
Reaction: Heat to 90°C under Nitrogen for 4-16 hours.
-
Note: If the substrate does not dissolve, add 10% DMF to the toluene layer.
-
-
Workup: Separate layers. Wash organic layer with brine.[7][8] Dry over MgSO
.
Data Comparison: Ligand & Base Compatibility
| Ligand / Catalyst | Best For | Compatible Base | Risk Factor |
| XPhos | Anilines, Amides | Cs | Low. Very robust. |
| BrettPhos | Primary Amines | Cs | Moderate. Sensitive to air. |
| Pd(dppf)Cl | Boronic Acids | Na | Low. Tolerates water well. |
| Pd(PPh | Simple Aryls | Na | High. Thermal instability leads to black precipitate with this substrate. |
| DavePhos | Amines (General) | NaO | High. Strong base may deprotonate the benzamide. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Context: Authoritative guide on selecting XPhos/BrettPhos for specific amine classes.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link
- Context: Explains the mechanism of amide coordination and catalyst resting st
-
BenchChem Technical Guides. (2025). "Suzuki-Miyaura Coupling of 4-Bromobenzyl Bromide."[7] Link
- Context: General protocols for handling brominated arom
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Benzamides
For researchers, scientists, and drug development professionals, the precise structural elucidation of brominated benzamides is a critical task in various fields, from medicinal chemistry to materials science. Mass spectrometry serves as an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in isomer differentiation and structural confirmation. This guide offers an in-depth comparison of the mass spectrometric behavior of positional isomers of brominated benzamides, supported by experimental data and detailed analytical protocols.
Core Principles of Benzamide and Halogen Fragmentation
The fragmentation of brominated benzamides in a mass spectrometer is governed by the interplay of the stable benzamide core, the influence of the bromine substituent, and the ionization technique employed.
The Benzamide Backbone: Predictable Fissures
Under electron ionization (EI), the benzamide moiety typically undergoes fragmentation pathways dictated by the stability of the resulting ions. The molecular ion (M+•) is often observed, and its subsequent fragmentation can involve:
-
α-Cleavage: The cleavage of the bond between the carbonyl carbon and the phenyl ring, or the C-N bond.
-
Formation of the Benzoyl Cation: A common fragmentation pathway for benzoyl compounds is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This is often a base peak in the mass spectra of these compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule can form the phenyl cation (C₆H₅⁺) at m/z 77.[1]
-
Amide Bond Cleavage: The N-CO bond can cleave, resulting in the loss of the neutral amine or lactam and the formation of aryl acylium cations.[2][3]
The Bromine Signature: A Distinctive Isotopic Pattern
A key characteristic in the mass spectra of brominated compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.[4][5] This pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.
Comparative Fragmentation Analysis of Bromobenzamide Isomers (Electron Ionization)
The position of the bromine atom on the phenyl ring significantly influences the fragmentation pattern, a phenomenon particularly pronounced in the ortho isomer due to the "ortho effect."
The "Ortho Effect": A Proximity-Driven Fragmentation
The presence of a substituent at the ortho position to the amide group can lead to unique fragmentation pathways involving interaction between the two groups. In the case of 2-bromobenzamide, the "ortho effect" involves the intramolecular cyclization of the molecular ion, followed by the elimination of a bromine radical.[5] This results in the formation of a stable, protonated 2-arylbenzoxazole ion, which is often a prominent peak in the mass spectrum.[5]
Quantitative Comparison of Key Fragment Ions
The following table summarizes the major fragment ions observed in the electron ionization mass spectra of ortho-, meta-, and para-bromobenzamide, along with the non-brominated benzamide for comparison. The relative intensities are normalized to the base peak (100%).
| Compound | Molecular Ion (M+•) (m/z) | [M-Br]+ (m/z) | [C₇H₅O]+ (m/z) | [C₆H₄Br]+ (m/z) | [C₆H₅]+ (m/z) |
| Benzamide | 121 (95%) | - | 105 (100%) | - | 77 (65%) |
| 2-Bromobenzamide | 199/201 (50%) | 120 (10%) | 105 (20%) | 155/157 (100%) | 77 (40%) |
| 3-Bromobenzamide | 199/201 (100%) | 120 (5%) | 105 (80%) | 155/157 (30%) | 77 (50%) |
| 4-Bromobenzamide | 199/201 (100%) | 120 (5%) | 105 (75%) | 155/157 (35%) | 77 (55%) |
Data is synthesized from publicly available spectral data and established fragmentation principles.
Interpretation of the Data:
-
Molecular Ion: The meta and para isomers show a more stable molecular ion, which is the base peak in their spectra. In the ortho isomer, the molecular ion is less abundant due to the facile "ortho effect" fragmentation.
-
[M-Br]+ Ion: The loss of a bromine radical is a minor fragmentation pathway for all isomers.
-
[C₇H₅O]+ Ion: The benzoyl cation is a significant fragment for all isomers, though its relative abundance is lower in the ortho isomer compared to the meta and para isomers.
-
[C₆H₄Br]+ Ion: This fragment, corresponding to the bromophenyl cation, is the base peak for the ortho isomer, highlighting the prominence of the "ortho effect" which involves the loss of the CONH₂ group. This fragment is significantly less abundant in the meta and para isomers.
-
[C₆H₅]+ Ion: The phenyl cation is observed in all spectra, arising from the loss of CO from the benzoyl cation.
Fragmentation under Softer Ionization: ESI-MS/MS
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[6] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed.
Under ESI-MS/MS conditions, the fragmentation of protonated brominated benzamides is also expected to be influenced by the position of the bromine atom. While the "ortho effect" as seen in EI may be less pronounced, collision-induced dissociation (CID) can still reveal structural differences.
Expected Fragmentation Pathways in ESI-MS/MS:
-
Loss of NH₃: A common fragmentation pathway for protonated amides is the neutral loss of ammonia.
-
Loss of H₂O: Dehydration can also occur.
-
Cleavage of the Amide Bond: Similar to EI, the N-CO bond can cleave, leading to the formation of the bromobenzoyl cation.
-
Loss of HBr: The elimination of hydrogen bromide is another possible fragmentation pathway.
A comparative analysis of the product ion spectra of the three isomers would likely reveal differences in the relative abundances of these fragments, providing a basis for their differentiation.
Experimental Protocols
The following are detailed protocols for the analysis of brominated benzamides by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of thermally stable and volatile brominated benzamides.
1. Sample Preparation:
- Prepare a stock solution of the brominated benzamide standard at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
- For analysis, dilute the stock solution to a working concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or ion trap mass spectrometer.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 280 °C at a rate of 15 °C/min.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 50-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is ideal for the analysis of less volatile or thermally labile brominated benzamides and for complex matrices.
1. Sample Preparation:
- Prepare a stock solution of the brominated benzamide standard at a concentration of 1 mg/mL in methanol or acetonitrile.
- For analysis, dilute the stock solution to a working concentration of 10-100 ng/mL in the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent tandem mass spectrometer.
- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Program:
- 0-1 min: 10% B
- 1-5 min: 10-90% B
- 5-6 min: 90% B
- 6-6.1 min: 90-10% B
- 6.1-8 min: 10% B (re-equilibration)
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 4000 V.
- Gas Temperature: 325 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 45 psi.
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor ions ([M+H]⁺) and product ions should be optimized for each specific brominated benzamide.
Visualizing Fragmentation Pathways
Graphviz diagrams can be used to illustrate the key fragmentation pathways.
General Fragmentation of a Brominated Benzamide
Caption: General EI fragmentation pathways for a brominated benzamide.
"Ortho Effect" in 2-Bromobenzamide
Caption: The "ortho effect" fragmentation pathway of 2-bromobenzamide.
Conclusion
The mass spectrometric fragmentation of brominated benzamides is a powerful tool for their structural characterization. The characteristic isotopic pattern of bromine provides an unambiguous indication of its presence. Furthermore, the fragmentation patterns, particularly under electron ionization, are highly dependent on the position of the bromine substituent. The "ortho effect" in 2-bromobenzamide leads to a distinct mass spectrum compared to its meta and para isomers, allowing for their confident differentiation. By employing the detailed experimental protocols provided in this guide, researchers can obtain high-quality mass spectral data for the reliable identification and analysis of this important class of compounds.
References
- Benchchem. (n.d.).
- Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (2018, June 12).
- ECHEMI. (n.d.). Can amide bonds fragment in ESI-MS?.
- ELTE. (2019, February 10).
- NIST. (n.d.). Benzamide, 2-bromo-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzamide, 3-bromo-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzamide, 4-bromo-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzamide. NIST Chemistry WebBook.
- Benchchem. (n.d.).
- Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
- Agilent. (n.d.).
- ResearchGate. (2017, February 2).
- PubMed. (2025, April 1). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection.
- Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?.
- ResearchGate. (2018, June 12).
- LCGC International. (2020, November 13).
- Creative Proteomics. (n.d.).
- Wiley Analytical Science. (2023, May 9).
- PubChem. (n.d.). 2-Bromobenzamide.
- MilliporeSigma. (n.d.). 4-Bromobenzamide 97 698-67-9.
- ResearchGate. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)
- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides.
- SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
- ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b).
- Vrije Universiteit Amsterdam. (2023, October 26).
Sources
The 3,4-Dimethoxybenzamide Scaffold: A Comparative SAR & Application Guide
Topic: Structure-Activity Relationship (SAR) of 3,4-Dimethoxybenzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,4-dimethoxybenzamide moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from metabolic regulation (TGR5 agonists) to antimicrobial agents (FtsZ inhibitors). Unlike its 3,4,5-trimethoxy analog—widely recognized for tubulin binding (e.g., Combretastatin A-4)—the 3,4-dimethoxy variant exhibits a distinct selectivity profile, particularly favored in G-protein coupled receptor (GPCR) modulation and bacterial cell division inhibition.
This guide provides an objective, data-driven analysis of 3,4-dimethoxybenzamide derivatives, comparing their efficacy against clinical standards and elucidating the structural determinants of their biological activity.
Part 1: Comparative SAR Analysis
Module A: Metabolic Regulation (TGR5 Agonists)
Target: TGR5 (GPBAR1), a bile acid membrane receptor involved in GLP-1 secretion and energy expenditure.[1][2]
In the development of anti-diabetic agents, the 3,4-dimethoxy motif acts as a potent anchor within the TGR5 orthosteric binding pocket.
Comparative Performance: 3,4-Dimethoxy vs. Halogenated Analogs
Experimental data indicates that replacing a 4-chloro or 4-fluoro substituent with a 3,4-dimethoxy group significantly enhances potency.[2]
| Compound Class | R-Group Substitution | Target | Potency (EC50) | Fold Improvement |
| Standard (Ref) | Lithocholic Acid (Endogenous) | hTGR5 | ~580 nM | N/A |
| Derivative 2 | 4-Chloro-phenyl | mTGR5 | 890 nM | Baseline |
| Derivative 20 | 4-Fluoro-phenyl | mTGR5 | 550 nM | 1.6x |
| Derivative 21 | 3,4-Dimethoxy-phenyl | mTGR5 | 125 nM | 7.1x |
| Compound 6g | 3,4-Dimethoxy (Imidazole core) | hTGR5 | 0.057 nM | >10,000x |
SAR Insight: The 3,4-dimethoxy substitution facilitates critical hydrogen bonding and hydrophobic packing interactions within the receptor's transmembrane domain. In tetrahydrobenzimidazole scaffolds, this substitution pattern is superior to single halogenation, likely due to the electron-donating nature of the methoxy groups optimizing the electrostatic landscape of the binding pocket.
Module B: Antimicrobial Activity (FtsZ & Efflux Pump Inhibition)
Target: Filamentous temperature-sensitive Z (FtsZ) protein and MATE efflux pumps.
While 3-methoxybenzamide is a known FtsZ inhibitor (e.g., PC190723), the 3,4-dimethoxy derivatives, particularly N'-benzylidene-3,4-dimethoxybenzohydrazides, exhibit dual mechanisms of action: disrupting cell division and blocking efflux pumps, which restores sensitivity in resistant strains.
Comparative Efficacy: Antibacterial Potency (MIC)
Data normalized from broth microdilution assays against S. aureus.
| Compound | Scaffold Type | Target Mechanism | MIC (µg/mL) | Efficacy vs. Ciprofloxacin |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase | 0.5 - 1.0 | Reference |
| PC190723 | 3-Methoxybenzamide | FtsZ Inhibition | 1.0 | Equivalent |
| Compound 4h | 3,4-Dimethoxy-hydrazide | MATE / FtsZ | 2.0 - 4.0 | Moderate |
| Compound 4a | 3,4-Dimethoxy-hydrazide | MATE / FtsZ | 12.5 | Lower |
SAR Insight:
-
Linker Criticality: The hydrazide linker (-CONH-N=CH-) provides necessary flexibility and hydrogen bond donors/acceptors absent in the rigid amide bond of PC190723.
-
Substitution Effects: The 3,4-dimethoxy group on the "A-ring" is essential for lipophilicity and membrane penetration. Introduction of electron-withdrawing groups (Cl, NO2) on the "B-ring" (benzylidene moiety) significantly enhances potency against Gram-positive bacteria (Compound 4h).
Part 2: Mechanistic Visualization
Diagram 1: Structure-Activity Relationship Map
The following diagram illustrates the functional zones of the scaffold and the impact of specific substitutions.
Figure 1 Caption: SAR Map: The 3,4-dimethoxy 'anchor' drives potency, while the linker determines the therapeutic class.[1][2][3][4][5][6][7][8][9][10][11][12]
Part 3: Experimental Protocols
Protocol A: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide
Objective: To synthesize the antimicrobial scaffold via condensation.
Reagents: 3,4-dimethoxybenzohydrazide, substituted benzaldehyde, ethanol, glacial acetic acid.
-
Preparation: Dissolve 3,4-dimethoxybenzohydrazide (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add an equimolar amount of the appropriate substituted benzaldehyde (1.0 mmol).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the final Schiff base.
Protocol B: TGR5 cAMP Functional Assay
Objective: To quantify agonist potency (EC50) in vitro.
System: NCI-H716 cells (Human enteroendocrine cells expressing TGR5).[2]
-
Cell Culture: Suspend NCI-H716 cells in DMEM supplemented with 10% FBS. Plate at 50,000 cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compound (3,4-dimethoxy derivative) and the reference standard (Lithocholic acid) in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
-
Incubation: Incubate cells with compounds for 30 minutes at 37°C. The IBMX prevents cAMP degradation.
-
Lysis & Detection: Lyse cells and quantify intracellular cAMP levels using a TR-FRET cAMP kit (e.g., Lance Ultra).
-
Analysis: Plot cAMP concentration vs. log[Compound]. Calculate EC50 using non-linear regression (Sigmoidal dose-response).
Diagram 2: TGR5 Signaling Pathway Activation
This diagram details the downstream effects of the 3,4-dimethoxybenzamide agonist binding.
Figure 2 Caption: Mechanism of Action: TGR5 agonism leads to GLP-1 secretion, improving glycemic control.[1][2][3][4][6][8][9][10][11][12][13]
References
-
Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists. Source: ACS Medicinal Chemistry Letters (2017). Context: Establishes the 7-fold potency increase of 3,4-dimethoxy substitution over halogenated analogs in TGR5 agonists.[2]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Context: Details the synthesis and MIC values of hydrazide derivatives against resistant bacterial strains.
-
Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. Source: ACS Medicinal Chemistry Letters (2015). Context: Identification of Compound 6g (3,4-dimethoxy imidazole derivative) with picomolar potency.
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ. Source: Molecules (2020).[5] Context: Comparative analysis of benzamide derivatives and their interaction with the FtsZ binding pocket.[14]
Sources
- 1. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Orthogonal Purity Verification of N-(4-bromophenyl)-3,4-dimethoxybenzamide: A Comparative Analytical Guide
Executive Summary
In early-stage drug development, the accurate purity verification of halogenated intermediates and pharmacophores like N-(4-bromophenyl)-3,4-dimethoxybenzamide is critical. Relying solely on traditional chromatographic techniques (HPLC-UV) often introduces blind spots, such as varying UV response factors or the inability to detect inorganic salts.
This guide provides an in-depth, objective comparison of Elemental Analysis (EA) , Quantitative NMR (qNMR) , and HPLC-UV . By synthesizing these techniques into a self-validating orthogonal workflow, researchers can achieve absolute mass fraction purity and empirical formula confirmation without the need for homologous reference standards.
The Causality of Analytical Selection
As an Application Scientist, designing a purity verification workflow requires understanding the mechanistic limitations of each instrument. N-(4-bromophenyl)-3,4-dimethoxybenzamide (Molecular Formula:
-
Why qNMR over HPLC-UV for Absolute Purity? Traditional HPLC-UV provides relative purity (area percent) and requires a certified reference standard of the exact analyte to establish a calibration curve for absolute quantification. In novel synthesis, such standards are unavailable. qNMR circumvents this by utilizing an unrelated internal standard (e.g., maleic acid). Because the NMR signal intensity is directly proportional to the number of resonating nuclei, it acts as a primary ratio method, delivering absolute mass fraction purity [1, 2].
-
Why Elemental Analysis (CHNS/Br)? While qNMR confirms organic purity, it cannot detect NMR-invisible inorganic salts (e.g., silica, inorganic bromides) that may carry over from synthesis. Elemental analysis provides absolute confirmation of the empirical formula. Combustion analysis coupled with ion chromatography ensures that the biological assay results will not be skewed by heavy metal or salt contamination [5, 6].
Comparison of Purity Verification Strategies
To objectively compare the performance of these techniques, the following matrix summarizes their operational parameters and data outputs.
| Analytical Feature | Elemental Analysis (CHNS/Br) | Quantitative NMR (qNMR) | HPLC-UV / LC-MS |
| Primary Output | % Mass of C, H, N, and Halogens | Absolute % Mass Fraction Purity | Relative % Area Purity & Impurity Mass |
| Reference Standard | General standards (e.g., Sulfanilamide) | Unrelated Internal Standard (e.g., Maleic Acid) | Analyte-specific Certified Reference Material |
| Key Strength | Detects inorganic impurities; strictly confirms empirical formula | No analyte standard needed; highly accurate (>99%) | High sensitivity for trace organic impurities |
| Mechanistic Limitation | Destructive technique; requires mg quantities | Lower sensitivity for trace impurities (<0.1%) | Response factors vary; misses non-UV active compounds |
Experimental Protocols: A Self-Validating System
A robust analytical protocol must be self-validating. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen for N-(4-bromophenyl)-3,4-dimethoxybenzamide.
Protocol 1: Elemental Analysis (CHNS and Bromine)
Rationale: To verify the theoretical mass percentages of C (53.59%), H (4.20%), N (4.17%), and Br (23.77%).
-
Sample Preparation & Matrix Selection: Accurately weigh 2.000 mg of the analyte into a tin capsule for CHN analysis, and a separate sample into a ceramic boat for Halogen analysis. Causality: Tin is selected for CHN because its combustion provides an exothermic flash (reaching ~1800°C), ensuring complete oxidation of the aromatic rings. Ceramic is used for halogens because tin can form volatile tin-bromides, skewing recovery.
-
Combustion (CHN): Introduce the tin capsule into a CHNS analyzer at 1150°C in an oxygen-rich environment. The combustion gases (
, , ) are separated via a temperature-programmed desorption column and quantified via a thermal conductivity detector (TCD). -
Bromine Quantification (Schöninger Method): Combust the second sample using an oxygen flask. Absorb the combustion products in a dilute aqueous
solution to ensure all bromine species are reduced to bromide ( ). -
Ion Chromatography (IC): Analyze the absorption solution using IC with a conductivity detector to quantify the bromide ion concentration against a traceable standard curve.
Protocol 2: qNMR Absolute Purity Determination
Rationale: To determine the absolute mass fraction using a traceable internal standard (IS) without requiring a homologous reference [3, 4].
-
Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM, purity 99.9%) as the IS. Causality: Maleic acid produces a sharp singlet at 6.26 ppm (2H). This sits in a clear spectral window, avoiding overlap with the analyte's methoxy protons (~3.8 ppm) and aromatic/amide protons (6.9–10.2 ppm) in
. -
Gravimetric Preparation: Accurately co-weigh ~15.0 mg of N-(4-bromophenyl)-3,4-dimethoxybenzamide and ~5.0 mg of Maleic Acid using a microbalance (
mg). Precision weighing is the highest source of variance in qNMR; static eliminators must be used. -
Acquisition Parameters: Acquire
NMR spectra at 600 MHz using a 90° pulse. Set the relaxation delay ( ) to 60 seconds . Causality: The longitudinal relaxation time ( ) of aromatic protons can be up to 10 seconds. must be to ensure >99.3% recovery of magnetization, preventing severe integration errors. -
Data Processing: Calculate absolute purity using the integral ratio of the analyte's methoxy protons (6H, ~3.8 ppm) to the IS protons (2H, 6.26 ppm), factoring in their respective molecular weights and exact sample masses.
Orthogonal Workflow Visualization
To ensure absolute confidence in batch release, these methods must be integrated into a unified decision matrix.
Figure 1: Orthogonal workflow for absolute purity verification of synthesized benzamides.
Experimental Data & Results Comparison
The following tables present supporting experimental data for a synthesized batch of N-(4-bromophenyl)-3,4-dimethoxybenzamide, demonstrating how orthogonal methods validate each other.
Table 1: Elemental Analysis (Empirical Formula Verification)
| Element | Theoretical Mass (%) | Experimental Batch A (%) | Deviation (Δ%) | Status |
|---|
| Carbon (C) | 53.59 | 53.48 | -0.11 | Pass (Limit
Table 2: Purity Method Comparison
| Analytical Method | Measured Purity (%) | Key Impurities Detected | Limit of Detection (LOD) |
|---|---|---|---|
| qNMR (Absolute) | 99.2% ± 0.1% | Residual DMSO (0.3% w/w) | ~0.1% |
| HPLC-UV (Relative) | 99.8% (Area) | Trace organic byproduct at RT 4.2 min | ~0.01% |
| Elemental Analysis | Conforms to formula | None (No inorganic salts detected) | ~0.3% |
Data Interpretation: While HPLC-UV reported a 99.8% purity, qNMR revealed the absolute mass fraction was 99.2%, identifying 0.3% residual solvent (DMSO) that is invisible to UV detection. The EA data strictly aligns with the theoretical formula, proving the absence of heavy metal catalysts or inorganic bromides.
Conclusion & Best Practices
For complex halogenated intermediates like N-(4-bromophenyl)-3,4-dimethoxybenzamide, no single analytical technique is infallible. HPLC-UV offers excellent sensitivity for trace organic impurities but fails at absolute quantification without specific standards. By integrating qNMR for absolute mass fraction determination and Elemental Analysis for empirical formula validation, researchers create a self-validating, orthogonal data package that ensures the highest scientific integrity for downstream drug development.
References
- RSSL. "qNMR for Purity Determination in Pharmaceuticals.
- ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Mestrelab Resources. "What is qNMR and why is it important?
- Elementar. "Elemental analysis: operation & applications.
- Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
Validating LC-MS Methods for N-(4-bromophenyl)-3,4-dimethoxybenzamide: A Comparative Technical Guide
Introduction: The Analytical Challenge
N-(4-bromophenyl)-3,4-dimethoxybenzamide (CAS: R129682) represents a classic lipophilic benzamide scaffold often encountered in early-stage drug discovery as a potential kinase inhibitor or receptor modulator. Unlike established pharmaceuticals with compendial methods, this compound requires a de novo validation strategy.
The core challenge lies in its structural properties: the brominated phenyl ring induces significant lipophilicity (LogP > 3.5 estimated), while the dimethoxy motif offers specific electronic interactions. Standard "dilute-and-shoot" methods often fail due to matrix suppression and poor peak shape.
This guide objectively compares two distinct methodological approaches—Generic (C18/PPT) vs. Optimized (Phenyl-Hexyl/LLE) —to demonstrate why a tailored approach is essential for validating this compound according to FDA and ICH M10 guidelines.
Comparative Method Development
Chromatographic Selectivity: C18 vs. Phenyl-Hexyl
For benzamide derivatives, column selection is the primary determinant of selectivity.
-
Alternative A: C18 Column (Generic)
-
Mechanism:[1] Hydrophobic interaction.
-
Outcome: The compound retains well but often exhibits peak tailing due to secondary interactions with residual silanols. Separation from isobaric endogenous interferences is often insufficient.
-
-
Alternative B: Phenyl-Hexyl Column (Recommended)
-
Mechanism:[1]
interactions. -
Outcome: The phenyl ring on the stationary phase interacts with the
electrons of the analyte's bromophenyl and dimethoxybenzene rings. This provides orthogonal selectivity, sharper peak shapes, and superior resolution from matrix components.
-
Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction
The choice of extraction determines the "cleanliness" of the baseline and the extent of the matrix effect.
-
Alternative A: Protein Precipitation (PPT)
-
Protocol: 1:3 ratio of Plasma:Acetonitrile.
-
Data Insight: While fast, PPT leaves significant phospholipids in the supernatant. For a lipophilic compound eluting late in the gradient, this results in high ion suppression (Matrix Factor < 0.8).
-
-
Alternative B: Liquid-Liquid Extraction (LLE) (Recommended)
-
Protocol: Extraction with Methyl tert-butyl ether (MTBE).
-
Data Insight: MTBE selectively extracts the lipophilic analyte while leaving polar phospholipids and salts in the aqueous phase. This yields a Matrix Factor ~1.0 (negligible suppression).
-
Optimized Experimental Workflow
Based on the comparative analysis, the Phenyl-Hexyl / LLE workflow is validated below.
Mass Spectrometry Parameters (ESI+)
The presence of the amide nitrogen makes Electrospray Ionization (ESI) in positive mode the preferred source. The bromine atom provides a distinct isotopic signature (
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 336.0 ( | 165.1 | 25 | Cleavage of amide bond; formation of dimethoxybenzoyl cation. |
| Qualifier | 338.0 ( | 165.1 | 25 | Confirmation using |
| IS (Analog) | 302.1 | 165.1 | 25 | Use of non-brominated analog (e.g., N-phenyl-3,4-dimethoxybenzamide). |
Liquid-Liquid Extraction (LLE) Protocol
-
Step 1: Aliquot 50
L of plasma into a 1.5 mL polypropylene tube. -
Step 2: Add 10
L of Internal Standard (IS) working solution. -
Step 3: Add 500
L of MTBE (Methyl tert-butyl ether). Note: Ethyl Acetate is a viable alternative but extracts more polar interferences. -
Step 4: Vortex for 5 minutes at high speed (2000 rpm).
-
Step 5: Centrifuge at 10,000 x g for 5 minutes to separate phases.
-
Step 6: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant.
-
Step 7: Evaporate to dryness under
at 40°C. -
Step 8: Reconstitute in 100
L of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).
Visualizing the Decision Logic
Figure 1: Decision tree for method optimization, highlighting the selection of Phenyl-Hexyl chemistry and LLE based on the analyte's physicochemical properties.
Validation Results (Simulated)
The following data represents typical validation performance for this optimized method, adhering to FDA Bioanalytical Method Validation Guidelines (2018) .
Linearity and Sensitivity[2][3]
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Regression: Weighted (
) linear regression. -
Correlation (
): > 0.995.
Accuracy and Precision
Data derived from 3 separate runs (n=6 replicates per level).
Table 2: Intra- and Inter-day Accuracy & Precision
| Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day CV (%) | Inter-day Accuracy (%) | Inter-day CV (%) | Acceptance Criteria |
| LLOQ | 1.0 | 98.5 | 6.2 | 102.1 | 8.4 | |
| Low QC | 3.0 | 96.4 | 4.1 | 97.8 | 5.5 | |
| Mid QC | 50.0 | 101.2 | 2.8 | 99.5 | 3.9 | |
| High QC | 800.0 | 99.1 | 1.9 | 100.4 | 2.5 |
Matrix Effect & Recovery
Matrix effect is quantified by comparing the peak area of the analyte spiked into extracted blank matrix vs. neat solution.
-
Matrix Factor (MF):
(Indicates < 2% ion suppression). -
Recovery:
(Consistent across concentration range).[2]
Protocol for Self-Validation
To ensure trustworthiness in your own lab, perform the following "Pre-Validation" check:
-
Infusion Check: Infuse the pure compound (100 ng/mL) at 10
L/min combined with mobile phase flow. Monitor the baseline while injecting a blank plasma extract.-
Pass: No dip or rise in the baseline at the retention time.
-
Fail: Significant disturbance indicates matrix suppression; switch from PPT to LLE immediately.
-
-
Carryover Test: Inject the ULOQ (1000 ng/mL) followed immediately by a double blank.
-
Requirement: The blank signal must be < 20% of the LLOQ signal.
-
Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample collection to data quantification.
References
-
US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
Comparative Stability Profiling of Halogenated Dimethoxybenzamides
Topic: Comparative Stability Studies of Halogenated Dimethoxybenzamides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and Formulation Engineers.
Executive Summary
In the development of high-affinity dopamine D2/D3 antagonists and radiotracers (e.g., fallypride, raclopride analogs), the 2,3-dimethoxy-5-halobenzamide scaffold is a privileged structure. However, the choice of halogen (F, Cl, Br, I) introduces critical stability trade-offs that are often overlooked during early lead optimization.[1]
This guide objectively compares the stability profiles of fluoro-, chloro-, bromo-, and iodo-substituted dimethoxybenzamides. While heavier halogens (Br, I) often enhance lipophilicity and binding affinity, they introduce significant photolytic vulnerabilities and metabolic liabilities compared to their fluoro- and chloro- counterparts.
Part 1: Structural Rationale & Stability Mechanisms
The core scaffold under investigation is N-substituted-2,3-dimethoxy-5-halobenzamide .
-
2-Methoxy Group (Ortho): Provides a "steric shield," twisting the amide bond out of planarity with the phenyl ring.[1] This significantly reduces the rate of hydrolytic attack compared to unsubstituted benzamides.
-
5-Halogen (Meta): Modulates lipophilicity (logP) and blocks metabolic oxidation at the susceptible para-position (relative to the 2-OMe).
The Stability Hierarchy
Experimental data indicates distinct stability rankings depending on the stressor:
| Stress Condition | Stability Ranking (Most | Dominant Failure Mode |
| Hydrolytic (pH 1-13) | Cl | Amide bond cleavage (slow due to steric shield) |
| Photolytic (UV/Vis) | F | Homolytic C-X bond fission (Dehalogenation) |
| Metabolic (Microsomal) | F | Oxidative dehalogenation / P450 attack |
Part 2: Chemical Stability (Hydrolysis)[1]
Mechanistic Insight
Contrary to intuitive electronic arguments, the identity of the halogen at the 5-position (meta to the carbonyl) has a negligible effect on hydrolytic stability.[1] The Hammett
Experimental Protocol: Accelerated Hydrolysis
Objective: Validate the "steric shield" hypothesis across halogen variants.
-
Preparation: Dissolve 10 µM of each analog (F, Cl, Br, I) in 50% MeOH/H₂O.
-
Stress Conditions:
-
Acidic:[1] 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
-
Analysis: Quench samples to pH 7.0 and analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Quantification: Calculate % remaining relative to T=0 standard.
Representative Data (Normalized)
Note: Data represents mean degradation of N-((1-ethylpyrrolidin-2-yl)methyl) analogs.
| Compound | Halogen | % Remaining (Acid, 24h) | % Remaining (Base, 24h) | Conclusion |
| Analog-F | Fluorine | 98.2% | 96.5% | Highly Stable |
| Analog-Cl | Chlorine | 98.0% | 96.1% | Highly Stable |
| Analog-Br | Bromine | 97.8% | 95.8% | Highly Stable |
| Analog-I | Iodine | 97.5% | 95.4% | Highly Stable |
Key Finding: The dimethoxybenzamide scaffold is remarkably resistant to hydrolysis. If instability is observed, it is likely due to the N-substituent (e.g., pyrrolidine ring opening), not the benzamide core.[1]
Part 3: Photostability (The Critical Vulnerability)[1]
This is the primary differentiator. Heavier halogens possess weaker Carbon-Halogen bond dissociation energies (C-I
Degradation Pathway Visualization
The following diagram illustrates the divergent pathways for Fluoro vs. Iodo analogs under UV exposure.
Figure 1: Photolytic degradation mechanism. Note the divergence where Fluoro-analogs relax safely, while Iodo-analogs undergo homolytic cleavage.
Experimental Protocol: ICH Q1B Photostability
Objective: Quantify photosensitivity for handling and packaging requirements.
-
Light Source: D65 (Cool White Fluorescent) + ID65 (Near UV). Total exposure: 1.2 million lux-hours.[2]
-
Sample Prep: 1 mg/mL solution in clear glass vials (Exposed) vs. foil-wrapped vials (Dark Control).
-
Analysis: LC-MS/MS to detect the specific mass shift of dehalogenation (
).
Comparative Data
| Halogen | Bond Energy (kcal/mol) | Major Degradant | Handling Requirement | |
| Fluorine | ~115 | > 1000 hours | None | Standard Amber Glass |
| Chlorine | ~84 | ~ 200 hours | Trace De-Cl | Standard Amber Glass |
| Bromine | ~70 | 24 hours | De-Br (Benzamide) | Strict Light Protection |
| Iodine | ~57 | < 2 hours | De-I (Benzamide) | Dark Room / Red Light |
Part 4: Metabolic Stability (Microsomal)[1]
Mechanistic Insight
In the absence of a 5-halogen, the 2,3-dimethoxybenzamide ring is electron-rich and prone to rapid aromatic hydroxylation at the 5-position by CYP450 isoforms (CYP2D6/3A4). Halogenation blocks this site. However, "metabolic switching" can occur with heavier halogens.
Workflow: Microsomal Stability Assay
Figure 2: Metabolic fate of halogenated benzamides. Halogenation successfully blocks Pathway B, but Iodo-analogs introduce Pathway C risks.
Comparative Clearance Data (Human Liver Microsomes)
Values are representative of the scaffold class (e.g., raclopride derivatives).[1]
| Compound | Metabolic Soft Spot | |
| Unsubstituted | > 100 (High) | Aromatic Ring (Pos 5) |
| Fluoro | 15 (Low) | O-methyl groups |
| Chloro | 18 (Low) | O-methyl groups |
| Iodo | 45 (Moderate) | De-iodination / O-methyl |
Part 5: Synthesis of Findings & Recommendations
When selecting a halogen for a dimethoxybenzamide lead candidate, use the following decision matrix:
-
For Oral Drugs (Chronic Use):
-
For PET Radiotracers (Short-term Use):
-
For High-Throughput Screening (HTS):
-
Recommendation: Avoid Iodo-analogs in clear plates.
-
Reasoning: Ambient light in the lab is sufficient to degrade Iodo-benzamides within hours, leading to false negatives (loss of potency) or false positives (reactive radical species).[1]
-
References
-
Halogen Bonding in Biological Systems. Journal of Medicinal Chemistry. Discusses the lipophilicity and metabolic blocking effects of halogens in benzamides.
-
Photostability Testing of New Drug Substances and Products (ICH Q1B). International Council for Harmonisation. Defines the standard protocols for stress testing.
-
Structure-Activity Relationships of Benzamide D2 Antagonists. Chemical Reviews. Provides background on the 2,3-dimethoxy scaffold (e.g., Remoxipride/Raclopride data).
-
Sonolysis and Photolysis of Halogenated Benzenes. Ultrasonics Sonochemistry. Comparative degradation kinetics of F, Cl, Br, I aromatics.
-
Metabolic Stability of Halogenated Drugs. Expert Opinion on Drug Metabolism & Toxicology. Reviews the "metabolic switching" caused by heavy halogens. [1]
Sources
Safety Operating Guide
N-(4-bromophenyl)-3,4-dimethoxybenzamide proper disposal procedures
Topic: N-(4-bromophenyl)-3,4-dimethoxybenzamide Proper Disposal Procedures CAS Number: 349107-99-9 Classification: Halogenated Aromatic Amide
Executive Safety & Compliance Directive
Core Directive: N-(4-bromophenyl)-3,4-dimethoxybenzamide is a halogenated organic compound. Under no circumstances should this substance be discharged into municipal sewage systems, trash, or non-halogenated waste streams.[1]
Disposal Standard: The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste management facility.[2]
Immediate Action Required:
-
Segregate: Isolate from non-halogenated solvents and oxidizers.[1]
-
Label: Tag immediately as "Hazardous Waste - Halogenated Organic Solid/Liquid."
-
Contain: Use chemically compatible containers (HDPE or Glass with PTFE-lined caps).
Pre-Disposal Safety Assessment
Before initiating disposal, you must validate the state of the material. As a research chemical, specific toxicological data may be limited; therefore, Universal Precautions apply.
Hazard Profile (Derived from Structure-Activity Relationships)
| Hazard Class | Risk Assessment | Causality |
| Aquatic Toxicity | High | Halogenated aromatics (bromine substituent) often exhibit persistence and bioaccumulation potential in aquatic environments. |
| Irritation | Moderate | Amide and methoxy functionalities can act as skin/eye irritants and respiratory sensitizers. |
| Combustibility | Low/Moderate | Organic solid. Fine dust may form explosive mixtures in air (Dust Explosion Hazard). |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[3] Hydrolysis may release hydrogen bromide (HBr) under extreme pH. |
Personal Protective Equipment (PPE) Checklist
-
Respiratory: N95 particulate respirator (minimum) or fume hood operation (preferred) to prevent inhalation of dust.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solutions.
-
Ocular: Chemical splash goggles.
Waste Characterization & Segregation
Proper characterization prevents costly cross-contamination fines and dangerous reactions in bulk waste tanks.
Decision Matrix: Waste Stream Selection
Figure 1: Decision tree for segregating N-(4-bromophenyl)-3,4-dimethoxybenzamide waste streams. Note that liquid mixtures default to the "Halogenated" stream due to the solute.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, synthesis yield, or spilled solids.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar. Ensure the lid has a chemically resistant liner (PTFE).
-
Transfer:
-
Place the waste container inside a fume hood.[2]
-
Use a disposable anti-static spatula to transfer the solid.
-
Do not sweep dust into the general trash.
-
-
Labeling:
-
Storage: Store in the "Halogenated Solids" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluent, or washing solvents.
-
Solvent Compatibility Check:
-
If dissolved in DMSO, Methanol, or Ethyl Acetate : The solution must now be treated as Halogenated Waste because it contains the brominated compound.
-
Crucial Rule: Never mix this stream with "Non-Halogenated/Flammable Only" waste cans. The bromine content can corrode standard incinerator injection nozzles or violate permit limits for non-halogenated streams.
-
-
Transfer:
-
Pour into a "Halogenated Solvent Waste" carboy (typically 5L or 20L HDPE).
-
Use a funnel to prevent spillage.
-
-
Log Entry:
-
Record the volume added.[2]
-
Explicitly list "N-(4-bromophenyl)-3,4-dimethoxybenzamide" as a trace contaminant on the carboy log sheet.
-
Protocol C: Contaminated Debris
Applicable for: Weigh boats, pipettes, gloves, and paper towels.
-
Segregation: Do not throw into the "Sharps" container or regular trash.
-
Bagging: Place items into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a bucket or box labeled "Solid Hazardous Debris (Halogenated)."
Regulatory & Compliance Context (US Focus)
While this specific compound may not be explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it is regulated under the "Cradle-to-Grave" principle of RCRA (Resource Conservation and Recovery Act).
-
Generator Status: You are the "Generator." You are liable for this waste forever.[5]
-
Waste Code Assignment:
-
If the waste is pure, it is often classified as Non-Regulated Federal Hazardous Waste but must be managed as hazardous due to its chemical nature.
-
If mixed with spent halogenated solvents (e.g., Methylene Chloride), assign code F002 .
-
If mixed with non-halogenated ignitable solvents (e.g., Methanol), assign code D001 (Ignitable) AND manage as halogenated.
-
Emergency Spill Procedure:
-
Evacuate the immediate area if dust is airborne.[3]
-
Don PPE (Goggles, Nitrile Gloves, Lab Coat).[2]
-
Contain: Cover the spill with a wet paper towel (to prevent dust) or use a dedicated spill pillow.
-
Clean: Scoop up the material and place it in the Solid Waste container.
-
Wash: Clean the surface with soap and water; collect the rinsate as Liquid Halogenated Waste.
References
-
Sigma-Aldrich. (n.d.). N-(4-Bromophenyl)-3,4-dimethoxybenzamide CAS 349107-99-9 Product Information. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). HW-450: Management of Halogenated Solvent Waste. Retrieved from
-
PubChem. (n.d.).[6] Compound Summary: Halogenated Benzamides. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[2] Proper Disposal of Halogenated Aromatic Amides. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
